9H-Fluorene, 2,4,7-trinitro-
Description
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Properties
IUPAC Name |
2,4,7-trinitro-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O6/c17-14(18)9-1-2-11-7(4-9)3-8-5-10(15(19)20)6-12(13(8)11)16(21)22/h1-2,4-6H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJYRZFAJILSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187832 | |
| Record name | 9H-Fluorene, 2,4,7-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34263-36-0 | |
| Record name | 2,4,7-Trinitro-9H-fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34263-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluorene, 2,4,7-trinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034263360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene, 2,4,7-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical structure and properties of 9H-Fluorene, 2,4,7-trinitro-
An In-Depth Technical Guide to 2,4,7-Trinitro-9H-fluorene: Structure, Properties, and Applications
Introduction
2,4,7-Trinitro-9H-fluorene, often abbreviated as TNF, is a crystalline organic compound that holds significant importance in the fields of chemistry, materials science, and analytical sciences. Its chemical backbone is the tricyclic aromatic hydrocarbon fluorene, which has been functionalized with a ketone group at the 9-position (making it a fluorenone) and three nitro groups at the 2, 4, and 7 positions. This extensive nitration renders the aromatic system highly electron-deficient.
The primary characteristic that defines 2,4,7-trinitro-9H-fluorene is its exceptional nature as a π-electron acceptor. This property allows it to form deeply colored, stable charge-transfer (CT) complexes with a wide array of electron-donating compounds, particularly aromatic hydrocarbons and amines.[1][2] This guide provides a comprehensive overview of its chemical structure, synthesis, physicochemical properties, and its critical applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Synthesis
The structure of 2,4,7-trinitro-9H-fluorene is characterized by a planar fluorenone core with three strongly electron-withdrawing nitro (-NO₂) groups. These groups are responsible for its potent electron-accepting capabilities.
Caption: General workflow for the synthesis of 2,4,7-trinitro-9H-fluorene.
Experimental Protocol: Synthesis of 2,4,7-Trinitro-9H-fluorene
The following protocol is adapted from the robust and verified procedure published in Organic Syntheses. [3] Self-Validation and Causality:
-
Reagents: Fuming nitric acid and concentrated sulfuric acid are used to generate the highly electrophilic nitronium ion (NO₂⁺) in sufficient concentration to nitrate the deactivated fluorenone ring system. Glacial acetic acid serves as a solvent for the fluorenone, allowing for controlled addition to the mixed acid. [3]* Temperature Control: The initial cooling of the mixed acid and the slow, dropwise addition of the fluorenone solution are critical for managing the highly exothermic nature of the reaction and preventing runaway reactions or undesired side products. [3]* Purification: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the crude product. The subsequent steam distillation is a crucial step to remove residual acids and highly volatile impurities. [3]Recrystallization from glacial acetic acid is the final step to obtain a product of high purity, evidenced by sharp melting point and consistent color. [3] Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 900 mL of red fuming nitric acid (sp. gr. 1.59–1.60). With stirring, slowly add 675 mL of concentrated sulfuric acid (sp. gr. 1.84). Cool the mixture to 20°C in an ice bath.
-
Nitration Reaction: Dissolve 45 g (0.25 mole) of purified 9-fluorenone in 135 mL of glacial acetic acid. Add this solution dropwise to the stirred mixed acids over approximately 40 minutes. Vigorous evolution of nitrogen oxides will occur if the addition is too rapid. [3]After addition is complete, reflux the reaction mixture for 1 hour.
-
Product Precipitation and Isolation: In a fume hood, slowly pour the hot reaction mixture onto 7 kg of cracked ice in a large flask with shaking. The yellow solid product will precipitate.
-
Washing and Initial Purification: Filter the crude product using suction and wash it thoroughly with approximately 5 L of water. Transfer the solid to a flask with 2 L of water and pass steam through the mixture for 1 hour to remove acidic impurities. Filter the product again and wash with water until the washings are neutral to Congo red paper.
-
Drying and Recrystallization: Air-dry the product overnight, then dry further under vacuum at 80–90°C. Dissolve the crude yellow powder (typically 72–74 g) in 350 mL of boiling glacial acetic acid. Filter the hot solution through a sintered-glass funnel.
-
Final Product Collection: Allow the filtrate to cool slowly. The product will crystallize as small yellow needles. Filter the crystals, wash successively with small portions of ethanol and water, and then again with ethanol. The typical yield is 59–61 g (75–78%) of pure 2,4,7-trinitro-9H-fluorene. [3]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2,4,7-trinitro-9H-fluorene are well-documented, making it a reliable reagent.
| Property | Value | Source(s) |
| CAS Number | 129-79-3 | [1][4] |
| Molecular Formula | C₁₃H₅N₃O₇ | [4][5] |
| Molecular Weight | 315.19 g/mol | [1][5] |
| Appearance | Pale yellow needles or yellow powder | [1][4] |
| Melting Point | 175.2–178 °C | [1][5][6] |
| Solubility | Insoluble in water; Soluble in acetic acid, benzene. | [1][7] |
Spectroscopic Signature
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,4,7-trinitro-9-fluorenone in deuterated chloroform shows distinct signals in the aromatic region, characteristic of the highly substituted fluorenone core. [8]The electron-withdrawing nitro groups cause significant downfield shifts of the aromatic protons.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the key functional groups. Strong, sharp peaks would appear around 1530-1550 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric) for the N-O stretching of the aromatic nitro groups. A strong absorption band around 1720-1740 cm⁻¹ would be characteristic of the C=O stretching of the ketone group in the five-membered ring. [9]Additional peaks in the 3000-3100 cm⁻¹ region would correspond to aromatic C-H stretching.
-
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 315. [10]Common fragmentation patterns would likely involve the loss of nitro groups (NO₂) and nitric oxide (NO), leading to significant fragment ions at m/z 269 (M-NO₂) and m/z 285 (M-NO).
Core Reactivity: Electron Acceptor and Charge-Transfer Complexes
The defining chemical property of 2,4,7-trinitro-9H-fluorene is its ability to act as a strong Lewis acid, specifically as a π-electron acceptor. The electron density of its aromatic system is severely depleted by the three nitro groups and the carbonyl group. This allows it to readily interact with electron-rich molecules (π-donors) to form stable, non-covalently bonded assemblies known as charge-transfer (CT) or donor-acceptor complexes. [1][11] These complexes typically exhibit a new, intense absorption band in the visible region of the electromagnetic spectrum, which is absent in the spectra of the individual donor or acceptor molecules. This new band is responsible for the vibrant colors (often red, purple, or deep brown) of the resulting complexes and arises from the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.
Caption: Formation of a π-stacked charge-transfer complex.
Applications in Research and Development
The unique electron-accepting properties of 2,4,7-trinitro-9H-fluorene have led to its use in several scientific and industrial applications.
-
Separation and Characterization: The formation of stable, crystalline CT complexes with sharp melting points has historically been used as a classical method for the separation, purification, and identification of polycyclic aromatic hydrocarbons (PAHs) and other electron-rich compounds from complex mixtures like crude oil or coal tar. [2]* Materials Science and Electrophotography: 2,4,7-trinitro-9H-fluorene and its derivatives are employed as electron transport materials and sensitizers in photoconductive polymers. [2][12]Its ability to accept electrons upon photoexcitation is a key component in the charge generation and transport layers used in photocopiers and laser printers. [1][13]* Mechanistic and Biological Studies: As a potent electron acceptor, TNF is a valuable tool for studying electron transfer dynamics in various systems. For instance, it has been used to probe the charge-transfer interactions with biological pigments like chlorophylls and melanins, providing insights into their electronic properties and potential roles in photobiological processes. [14][15]
Safety and Handling
2,4,7-Trinitro-9H-fluorene is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: The compound is classified as flammable and can be an explosive, particularly under confinement or when heated. [7][16][17]It is a skin and eye irritant. [4][7]Furthermore, it is listed as a suspected carcinogen with experimental tumorigenic data. [4]* Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [16] * Avoid creating dust.
-
Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area away from reducing agents and incompatible materials. [16] * In case of a spill, do not use combustible materials for cleanup. Dampen the solid with a non-reactive solvent like acetone and transfer to a sealed container for disposal. [7]
-
Conclusion
2,4,7-Trinitro-9H-fluorene stands as a classic and powerful electron-accepting molecule whose utility has spanned over a century. From its foundational role in the characterization of aromatic compounds to its application in modern materials science and the study of complex electron transfer processes, its robust chemistry and distinct properties ensure its continued relevance. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its unique capabilities in their scientific endeavors.
References
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ResearchGate. Figure S6. 1 H NMR spectrum of 2,4,7-trinitro-9-fluorenone (TNFon) in... Available from: [Link].
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MDPI. Two Closely Related Organic Charge-Transfer Complexes Based on Tetrathiafulvalene and 9H-fluorenone Derivatives. Competition between Hydrogen Bonding and Stacking Interactions. Available from: [Link].
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ACS Publications. Charge-transfer interactions of chlorophyll a, pheophytin a, and divalent metal derivatives of pheophytin a with 2,4,7-trinitrofluorenone. The Journal of Physical Chemistry. Available from: [Link].
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DrugFuture. 2,4,7-Trinitrofluorenone. Available from: [Link].
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Organic Syntheses. 2,4,7-trinitrofluorenone. Available from: [Link].
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ACS Publications. Molecular Complexes with 2,4,7-Trinitrofluorenone. Journal of the American Chemical Society. Available from: [Link].
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Taylor & Francis Online. Dynamics of electron transfer in melanin-trinitrofluorenone system. Available from: [Link].
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PubChem. 2,4,7-Trinitrofluoren-9-one. Available from: [Link].
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RSC Publishing. N-(2,4,7-trinitrofluorenylidene)anilines—new electron transport materials in positive charge electrophotography. Journal of Materials Chemistry. Available from: [Link].
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NIST WebBook. 9H-Fluorene, 2-nitro-. Available from: [Link].
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NIST WebBook. 9H-Fluorene, 2-nitro- (Mass Spectrum). Available from: [Link].
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NJ.gov. HAZARD SUMMARY. Available from: [Link].
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SpectraBase. 2,7-Dinitro-9H-fluorene - Optional[13C NMR] - Spectrum. Available from: [Link].
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ChemInfo Public. 9H-fluoren-9-one, 2,4,7-trinitro. Available from: [Link].
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PubChem. 2,7-Dinitro-9-fluorenone. Available from: [Link].
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Wikipedia. Fluorene. Available from: [Link].
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Wikipedia. 2,4,7-Trinitrofluorenon. Available from: [Link].
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PMC. Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. Available from: [Link].
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Harper College. Fluorenone 9- ScienceLab.pdf. Available from: [Link].
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PubChem. Fluorenone. Available from: [Link].
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NIST WebBook. 9H-Fluoren-9-one. Available from: [Link].
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Analytical Sciences Digital Library. Pesticide Analysis by Mass Spectrometry. Available from: [Link].
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Organic Chemistry Portal. Fluorenone synthesis. Available from: [Link].
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ResearchGate. Experimental and computed IR spectra for 9-fluorenone. Available from: [Link].
- Google Patents. A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts.
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An In-Depth Technical Guide on the Thermodynamic Stability of 2,4,7-Trinitrofluorene Charge-Transfer Complexes
Introduction
Charge-transfer (CT) complexes are molecular associations formed between an electron donor and an electron acceptor, where a fraction of an electron is transferred from the donor to the acceptor.[1][2] This interaction results in the formation of a new molecular entity with unique physicochemical properties, including a characteristic electronic absorption band in the UV-Visible region, known as the CT band.[1][3] The study of these complexes is crucial in various fields, including materials science, organic electronics, and drug-receptor interactions.[4][5]
2,4,7-Trinitrofluorene (TNF) is a potent electron acceptor owing to the presence of three strongly electron-withdrawing nitro groups attached to the fluorene moiety.[5][6] This structural feature makes TNF an excellent candidate for forming stable CT complexes with a wide range of electron donors. Understanding the thermodynamic stability of these complexes is paramount for predicting their formation, behavior in different environments, and potential applications. This guide provides a comprehensive overview of the core principles governing the thermodynamic stability of TNF CT complexes, detailing the experimental methodologies for their characterization and the key factors influencing their stability.
I. Fundamentals of 2,4,7-Trinitrofluorene Charge-Transfer Complex Formation
The formation of a CT complex between an electron donor (D) and 2,4,7-trinitrofluorene (A) can be represented by the following equilibrium:
D + A ⇌ D:A
The stability of the resulting complex (D:A) is quantified by the equilibrium constant (K), also known as the formation or association constant. A higher K value indicates a more stable complex. The thermodynamic parameters, namely the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are related to the equilibrium constant by the van't Hoff equation:
ΔG° = -RT ln(K) = ΔH° - TΔS°
where R is the gas constant and T is the absolute temperature. These parameters provide a complete thermodynamic profile of the complexation reaction.
-
ΔG°: A negative value indicates a spontaneous complex formation process.
-
ΔH°: A negative value (exothermic) suggests that the formation of the complex is enthalpically driven, typically due to favorable electrostatic and van der Waals interactions.
-
ΔS°: A negative value indicates a decrease in the randomness of the system upon complex formation, as two individual molecules associate to form a single entity.
The Role of 2,4,7-Trinitrofluorene as an Electron Acceptor
The strong electron-accepting ability of 2,4,7-trinitrofluorene is a direct consequence of the three nitro (-NO₂) groups.[5] These groups are powerful electron-withdrawing moieties that decrease the electron density on the fluorene ring system, thereby lowering the energy of its lowest unoccupied molecular orbital (LUMO). This low-lying LUMO readily accepts electron density from the highest occupied molecular orbital (HOMO) of an electron donor molecule, leading to the formation of a stable charge-transfer complex.
Caption: Formation of a charge-transfer complex.
II. Experimental Determination of Thermodynamic Stability
Several experimental techniques can be employed to determine the thermodynamic parameters of TNF CT complexes. UV-Visible spectrophotometry is the most widely used method due to its simplicity, sensitivity, and the distinct spectral signature of the CT band.
UV-Visible Spectrophotometry
The formation of a TNF CT complex is accompanied by the appearance of a new, broad absorption band at a longer wavelength than the absorption bands of the individual donor and acceptor molecules.[3] The intensity of this CT band is directly proportional to the concentration of the complex at equilibrium.
2.1.1. Benesi-Hildebrand Method
The Benesi-Hildebrand method is a classical approach used to determine the formation constant (K) and the molar extinction coefficient (ε) of a 1:1 complex.[7][8] The method involves preparing a series of solutions where the concentration of one component (usually the donor) is kept in large excess over the other (the acceptor, TNF). Under these conditions, the Benesi-Hildebrand equation can be applied:
[A]₀ / A = 1 / (Kε [D]₀) + 1 / ε
where:
-
[A]₀ is the initial concentration of the acceptor (TNF).
-
[D]₀ is the initial concentration of the donor.
-
A is the absorbance of the CT band.
-
K is the formation constant.
-
ε is the molar extinction coefficient of the CT complex.
A plot of [A]₀ / A versus 1 / [D]₀ should yield a straight line. The formation constant K can be calculated from the slope and intercept of this plot.
Caption: Benesi-Hildebrand experimental workflow.
2.1.2. Determination of Thermodynamic Parameters
By determining the formation constant K at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of complex formation can be calculated using the van't Hoff equation:
ln(K) = -ΔH° / (RT) + ΔS° / R
A plot of ln(K) versus 1/T (a van't Hoff plot) will give a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions.[9] It provides a complete thermodynamic profile of the binding event in a single experiment, yielding values for the binding constant (K), enthalpy change (ΔH°), and stoichiometry (n). The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated.
In a typical ITC experiment, a solution of the donor is titrated into a solution of TNF in the calorimeter cell. The heat released or absorbed upon each injection is measured, and a binding isotherm is generated. This isotherm can be fitted to a suitable binding model to extract the thermodynamic parameters.[9]
III. Factors Influencing the Thermodynamic Stability
The stability of 2,4,7-trinitrofluorene charge-transfer complexes is influenced by several factors, including the nature of the electron donor, the solvent, and the temperature.
Electron Donor Strength
The strength of the electron donor plays a crucial role in determining the stability of the CT complex. Generally, a stronger electron donor will form a more stable complex with TNF. The electron-donating ability of a molecule is related to its ionization potential; a lower ionization potential corresponds to a stronger donor. For a series of related donors, a linear relationship is often observed between the energy of the CT band (hν_CT) and the ionization potential (I_D) of the donor.
Solvent Effects
The solvent in which the complex is formed can have a significant impact on its stability.[3][10][11][12] The ground and excited states of a CT complex often have different dipole moments.[3] As a result, the polarity of the solvent can differentially solvate the ground and excited states, leading to shifts in the CT absorption band.[3] Generally, for non-ionic ground states, an increase in solvent polarity leads to a red shift (shift to longer wavelength) of the CT band.[3] The formation constants of CT complexes often decrease with increasing solvent polarity due to the preferential solvation of the free donor and acceptor molecules.[12]
Caption: Factors influencing TNF CT complex stability.
Temperature
As described by the van't Hoff equation, temperature has a direct effect on the equilibrium constant. For exothermic complexation reactions (negative ΔH°), an increase in temperature will lead to a decrease in the formation constant, shifting the equilibrium towards the free donor and acceptor.
IV. Data Presentation: Thermodynamic Parameters of Selected TNF CT Complexes
The following table summarizes the thermodynamic parameters for the formation of 1:1 charge-transfer complexes between 2,4,7-trinitrofluorene and various electron donors in a common non-polar solvent like carbon tetrachloride (CCl₄) at 25 °C. Note: The values presented are illustrative and may vary depending on the specific experimental conditions.
| Electron Donor | Formation Constant, K (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Benzene | 0.5 | 1.7 | -5.0 | -22.5 |
| Toluene | 0.9 | -0.2 | -6.5 | -21.1 |
| p-Xylene | 2.1 | -1.8 | -8.2 | -21.5 |
| Naphthalene | 5.3 | -4.1 | -12.0 | -26.5 |
| Anthracene | 15.8 | -6.8 | -18.5 | -39.2 |
V. Experimental Protocols
Protocol for UV-Vis Spectrophotometric Titration
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2,4,7-trinitrofluorene (acceptor) of known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., dichloromethane).
-
Prepare a stock solution of the electron donor of a much higher known concentration (e.g., 0.1 M) in the same solvent.
-
-
Preparation of Sample Solutions:
-
Prepare a series of solutions in volumetric flasks by keeping the concentration of TNF constant and varying the concentration of the donor. A large excess of the donor should be used.
-
For example, to a series of 10 mL volumetric flasks, add a fixed volume of the TNF stock solution and varying volumes of the donor stock solution. Dilute to the mark with the solvent.
-
Prepare a blank solution containing only the donor at its highest concentration to be used as a reference.
-
-
Spectrophotometric Measurements:
-
Record the UV-Vis absorption spectrum of each solution over the appropriate wavelength range (e.g., 300-800 nm).
-
Identify the wavelength of maximum absorbance (λ_max) for the charge-transfer band.
-
Measure the absorbance of each solution at this λ_max.
-
-
Data Analysis:
-
Use the measured absorbance values and the known initial concentrations of the donor and acceptor to construct a Benesi-Hildebrand plot ([A]₀/A vs. 1/[D]₀).
-
Perform a linear regression analysis on the plotted data to obtain the slope and intercept.
-
Calculate the formation constant (K) and the molar extinction coefficient (ε) from the slope and intercept.
-
-
Temperature Dependence Study:
-
Repeat steps 2-4 at several different temperatures using a temperature-controlled cell holder in the spectrophotometer.
-
Construct a van't Hoff plot (ln(K) vs. 1/T) and determine ΔH° and ΔS° from the slope and intercept.
-
Conclusion
The thermodynamic stability of 2,4,7-trinitrofluorene charge-transfer complexes is a fundamental aspect that governs their formation and properties. This guide has provided a detailed overview of the principles of their formation, the experimental methodologies for determining their stability, and the key factors that influence it. A thorough understanding of these concepts is essential for researchers and professionals working in fields where charge-transfer interactions play a critical role, enabling the rational design and application of materials and systems based on these fascinating molecular assemblies.
References
-
Thermodynamic study of the substituted aniline-2,4,7-trinitrofluorenone charge-transfer system. Transactions of the Faraday Society. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF THE CHARGE TRANSFER COMPLEXES POLYVINYL CARBAZOLE WITH TRINITROFLUORENONE. ResearchGate. [Link]
-
Complexation in Composite Solutions of Melanin with 2,4,7-Trinitrofluorenone. ResearchGate. [Link]
-
Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region. National Institutes of Health. [Link]
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Two Closely Related Organic Charge-Transfer Complexes Based on Tetrathiafulvalene and 9H-fluorenone Derivatives. Competition between Hydrogen Bonding and Stacking Interactions. MDPI. [Link]
-
UV-Visible Spectroscopic Studies of Charge- Transfer Complexes. JETIR. [Link]
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Benesi–Hildebrand method. Wikipedia. [Link]
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Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Royal Society of Chemistry. [Link]
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9-Dicyanomethylene-2,4,7-trinitrofluorene, A New Electron Acceptor. The Journal of Organic Chemistry. [Link]
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Charge-transfer chemistry of two corticosteroids used adjunctively to treat COVID-19. Part II: The CT reaction of hydrocortisone and dexamethasone donors with TCNQ and fluoranil acceptors in five organic solvents. National Institutes of Health. [Link]
-
Direct evidence of solvent polarity governing the intramolecular charge and energy transfer: ultrafast relaxation dynamics of push–pull fluorene derivatives. Royal Society of Chemistry. [Link]
-
Supramolecular (2,5,7-Trinitrofluorene)-C60/Tetrathiafulvalene-Calix[5]Pyrrole Systems. ResearchGate. [Link]
-
Supporting Information. Royal Society of Chemistry. [Link]
-
Benesi–Hildebrand plot of 1/ A − A 0 versus 1/[  -CD] for 2,4-DNP (1:1... ResearchGate. [Link]
-
A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. MDPI. [Link]
-
Benesi-Hildebrand plot for the assumption of 1:1 stoichiometry of the... ResearchGate. [Link]
-
Benesi-Hildebrand plot (λ em = 572 nm) based on 1:2 binding stoichiometry of L with Zn2+. ResearchGate. [Link]
-
Electron Acceptors of the Fluorene Series. Part 7. 2,7-Dicyano-4,5-dinitro-9-X-fluorenes: Synthesis, Cyclic Voltammetry, Charge Transfer Complexation with N-Propylcarbazole in Solution, and X-Ray Crystal Structures of Two Tetrathiafulvalenes. ResearchGate. [Link]
-
Molecular Structure and Donor–Acceptor Properties of β-(2,4,7-Trinitro-9-fluorenylideneaminooxy)propionic Acid Complexes with Triphenylene-Containing Systems. ResearchGate. [Link]
-
Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. MDPI. [Link]
-
Solvent Effects on Charge-Transfer Complexes. II. Complexes of 1,3,5. PDF Free Download. [Link]
-
Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study. National Institutes of Health. [Link]
-
Thermodynamic Study and Spectroscopic Analysis of a Charge-Transfer Complex between 3,5-Diamino-1,2,4-Triazole and 6-Methyl-1,3,5-Triazine-2,4-Diamine with Chloranilic Acid. ResearchGate. [Link]
-
The Importance of Solvent Effects on the Mechanism of the Pfeiffer Effect. PubMed. [Link]
-
Polyphenol–Macromolecule Interactions by Isothermal Titration Calorimetry. MDPI. [Link]
-
The sensitivity of donor – acceptor charge transfer to molecular geometry in DAN – NDI based supramolecular flower-like self-assemblies. National Institutes of Health. [Link]
-
UV spectroscopic studies of charge transfer complexes of 2-hydroxy-1, 4-naphthoquinoae. ResearchGate. [Link]
-
Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. MDPI. [Link]
-
Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones. National Institutes of Health. [Link]
-
Charge Transfer Complexes of Ketotifen with 2,3-Dichloro-5,6-dicyano-p-benzoquinone and 7,7,8,8-Tetracyanoquodimethane: Spectroscopic Characterization Studies. MDPI. [Link]
-
Charge Transfer Interaction Dynamics between 2-Methyl-8-hydroxyquinoline and 2,4-Dinitrophenol: Synthesis, Spectroscopic Characterization, DNA Binding and DFT Studies. ResearchGate. [Link]
-
electron-donor and acceptor functions of physiologically active and model compounds .16. electron-acceptor functions of 2-fluoro-2-chloro-2-nitro-1-alkylethanols. ResearchGate. [Link]
-
Spectrofluorimetric Study of the Charge-transfer Complexation of Certain Fluoroquinolones with 2,3,5,6-tetrafluoro-p-bezoquinone. ResearchGate. [Link]
-
Mixed-ligand complexes of copper(ii) with thienoyltrifluoroacetonate and nitrogen containing ligands: synthesis, structures, antimicrobial activity, cytotoxicity, Hirshfeld surface analysis and DFT studies. National Institutes of Health. [Link]
-
Thermodynamics of Decorporol Complexes with Sr2+ and Ca2+ Ions A Combined Isothermal Titration Calorimetry and DFT Study. National Institutes of Health. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
-
Synthesis, Characterization and Single Crystal X-Ray Structures of Trifluroacetylacetonate Copper(II) Complexes. ResearchGate. [Link]
-
Synthesis, characterization, spectral studies two new transition metal complexes derived from pyrazolone by theoretical studies, and investigate anti‐proliferative activity. ResearchGate. [Link]
-
CRS DFT Investigation of Charge Transfer Complexes Formed between Naphthols with 1,3-Dinitrobenzene: Conformational, Structural, Electronic, Thermodynamic, and Spectroscopic Insights. ResearchGate. [Link]
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- 1. The sensitivity of donor – acceptor charge transfer to molecular geometry in DAN – NDI based supramolecular flower-like self-assemblies - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. datapdf.com [datapdf.com]
Technical Guide: Electronic Band Structure & Charge Transfer Dynamics of 2,4,7-Trinitro-9-fluorenone (TNF)
Executive Summary
2,4,7-Trinitrofluorenone (TNF) is a benchmark electron-deficient organic semiconductor (
This guide provides a rigorous methodology for analyzing the electronic band structure of TNF, bridging computational density functional theory (DFT) with experimental validation via cyclic voltammetry (CV) and spectroscopy. It is designed for researchers requiring precise determination of HOMO/LUMO levels for organic field-effect transistors (OFETs) or pharmaceutical complexation assays.
Part 1: Theoretical Framework & Crystal Physics
Electronic Architecture
The semiconducting behavior of TNF arises from its planar, conjugated
-
LUMO Localization: The LUMO is delocalized across the fluorenone core and the nitro groups, stabilizing the radical anion formed upon electron acceptance.
-
HOMO Character: The Highest Occupied Molecular Orbital (HOMO) is largely confined to the central fluorenone aromatic rings.
Crystal Packing and Transport
Charge transport in TNF is anisotropic, governed by its crystal packing.
-
Structure: TNF crystallizes in a monoclinic or triclinic lattice (polymorph dependent).
-
-Stacking: Molecules form antiparallel stacks with a centroid-to-centroid distance of approximately 3.4 – 3.8 Å . This close
-overlap is the physical pathway for electron hopping. -
Implication: High-quality single crystals or well-ordered thin films are required to maximize electron mobility (
).
Part 2: Computational Methodology (DFT Protocol)
To predict the band structure accurately, a calibrated Density Functional Theory (DFT) approach is required. Standard functionals (like B3LYP) often underestimate the band gap; therefore, range-separated functionals are recommended for higher accuracy.
Simulation Workflow
The following diagram outlines the standard computational pipeline for deriving the Density of States (DOS) and optical gap.
Figure 1: Computational workflow for determining TNF electronic structure. Note the use of dispersion-corrected functionals (wB97X-D) for accurate energy levels.
Recommended Parameters
-
Geometry Optimization: B3LYP / 6-31G(d,p).
-
Energy Calculation: wB97X-D or CAM-B3LYP / def2-TZVP. (Range-separated functionals correct the charge-transfer error inherent in standard B3LYP).
-
Solvation Model: PCM (Polarizable Continuum Model) using Dichloromethane (DCM) or Acetonitrile to match experimental CV conditions.
Part 3: Experimental Validation Protocols
Computational values must be validated against electrochemical data. Cyclic Voltammetry (CV) is the gold standard for determining the absolute energies of the frontier orbitals.
Protocol: Cyclic Voltammetry (CV)
Objective: Determine
Reagents & Setup:
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN). Note: DCM is preferred for TNF solubility.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Working Electrode: Glassy Carbon (polished to mirror finish).
-
Counter Electrode: Platinum wire.
-
Reference Electrode:
(0.01 M in ACN). -
Internal Standard: Ferrocene (
).
Step-by-Step Procedure:
-
Cleaning: Polish the glassy carbon electrode with 0.05
alumina slurry; sonicate in DI water and ethanol. -
Blank Scan: Run a CV of the electrolyte solution (without TNF) to ensure a wide potential window (clean background).
-
Sample Prep: Dissolve TNF (1 mM) in the electrolyte solution. Purge with
or Argon for 10 minutes to remove oxygen (oxygen reduction interferes with TNF reduction). -
Measurement: Scan from 0 V to -2.0 V (cathodic sweep) to observe reduction, then 0 V to +2.0 V (anodic sweep). Scan rate: 50–100 mV/s.
-
Calibration: Add Ferrocene (approx. 1 mM) to the same solution and re-scan. Identify the
of the couple.
Calculations:
The energy levels are calculated relative to the vacuum level, assuming the
Note: TNF often shows reversible reduction waves (forming radical anions) but irreversible oxidation. If oxidation is not observed,
Data Summary: Electronic Parameters
| Parameter | Typical Value (Experimental) | Typical Value (DFT - B3LYP) | Notes |
| LUMO | -3.8 to -4.2 eV | -3.6 eV | Deep level facilitates air stability.[1] |
| HOMO | -6.2 to -6.5 eV | -6.8 eV | Hard to oxidize; poor hole transport. |
| Band Gap ( | ~2.3 - 2.5 eV | ~3.2 eV | DFT often overestimates without tuning. |
| Reduction Potential | -0.45 V vs SCE | N/A | First reduction wave (reversible). |
Part 4: Charge Transfer (CT) Dynamics in Pharma
For drug development professionals, TNF is less of a semiconductor and more of a molecular probe . It forms colored Charge Transfer complexes with electron-rich drugs (donors), enabling quantification and chiral resolution.
Mechanism of Action
When TNF encounters a donor (D) with a high-lying HOMO, an electron transfers from the Donor HOMO to the TNF LUMO upon photoexcitation, creating a new absorption band not present in the individual components.
Application: Analytical Quantification
Many drugs (e.g., amine-rich alkaloids, corticosteroids) lack strong chromophores. Complexing with TNF shifts absorption to the visible region (400–600 nm).
Protocol:
-
Prepare stock solution of Drug (Donor) in Methanol.
-
Prepare 1 mM TNF (Acceptor) in Methanol.
-
Mix in varying ratios (Job’s Method) to determine stoichiometry (usually 1:1).
-
Measure absorbance at
. Use the Benesi-Hildebrand equation to calculate the association constant ( ).
Figure 2: Energy level alignment facilitating Charge Transfer (CT). The transition occurs from the Donor's HOMO directly to TNF's LUMO.
Part 5: Safety & Toxicology (Critical)
Warning: While TNF is a valuable analytical tool, it is a potent mutagen .
-
Hazard: TNF is structurally similar to nitro-PAHs. It has shown positive results in the Ames test (Salmonella typhimurium) for mutagenicity.
-
Handling:
-
Always handle in a fume hood.
-
Use double nitrile gloves.
-
Dispose of as hazardous organic waste (do not pour down drains).
-
Pharma Context: TNF is used for in vitro analysis or purification (e.g., separating isomers). It is never used as an excipient or active ingredient in human formulations.
-
References
-
NIST Chemistry WebBook. 2,4,7-Trinitrofluorenone Thermochemical Data. National Institute of Standards and Technology. [Link]
-
IBM Journal of Research and Development. Photo-induced discharge characteristics of TNF-PVK systems. (Seminal work on TNF in xerography). [Link] (Landing page for journal archives).
-
PubChem. 2,4,7-Trinitrofluorenone Compound Summary (Toxicology & Safety). National Library of Medicine. [Link]
-
Gamry Instruments. Cyclic Voltammetry: A Hands-on Experiment.[Link]
Sources
Protocol for the synthesis of 2,4,7-trinitrofluorene from fluorene
Application Note: Synthesis of 2,4,7-Trinitrofluorene
Foreword: A Commitment to Safety
This document provides a detailed procedure for the synthesis of 2,4,7-trinitrofluorene. The synthesis of polynitrated aromatic compounds is an inherently hazardous operation that must only be undertaken by trained professionals in a controlled laboratory setting with all necessary safety equipment in place. The reaction involves potent nitrating agents, is highly exothermic, and the product itself is a nitro compound that requires careful handling. A thorough risk assessment is mandatory before beginning this procedure.
Critical Safety Precautions
-
Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber) are required.[1]
-
Engineering Controls: This procedure must be performed inside a certified chemical fume hood to manage the release of toxic nitrogen oxide gases.[1] A blast shield should be placed between the operator and the reaction apparatus at all times. An ice bath must be readily available for emergency cooling.
-
Reagent Hazards:
-
Fuming Nitric Acid & Concentrated Sulfuric Acid: These are extremely corrosive and powerful oxidizing agents. They can cause severe burns upon contact and are toxic if inhaled. Handle with extreme care, always adding acid to water (or in this case, sulfuric acid to nitric acid) slowly and with cooling.
-
Polynitrated Product: Aromatic nitrates can be sensitive to shock, heat, and friction.[2] While 2,4,7-trinitrofluorene is not classified as a primary explosive, it should be handled with the respect due to any energetic material. Avoid scraping or grinding the dry product.
-
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) ready.
Introduction to 2,4,7-Trinitrofluorene
2,4,7-Trinitrofluorene (TNF) is a crystalline solid that functions as a potent electron acceptor. This property makes it highly valuable in chemical research for forming charge-transfer (CT) complexes with electron-rich aromatic compounds. These complexes are often deeply colored, allowing for the visualization and separation of otherwise colorless compounds in techniques like thin-layer chromatography (TLC). TNF is also a key intermediate in the synthesis of other functionalized fluorene derivatives.
This protocol details the synthesis of TNF from fluorene. The core chemical transformation is an electrophilic aromatic substitution, specifically a nitration reaction.[3][4][5]
Principle of Reaction: Electrophilic Aromatic Substitution
The synthesis proceeds via the nitration of the fluorene aromatic system. A mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid," generates the highly electrophilic nitronium ion (NO₂+).[3][4][6]
Step 1: Generation of the Electrophile (Nitronium Ion) Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[4][6]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Electrophilic Attack The π-electron system of the fluorene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5]
Step 3: Rearomatization A weak base (like the bisulfate ion, HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.[3] This process occurs multiple times to add three nitro groups to the fluorene backbone.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| Fluorene (98%+) | 500 mL Three-necked round-bottom flask |
| Fuming Nitric Acid (≥90%) | Mechanical stirrer with glass stir rod & paddle |
| Concentrated Sulfuric Acid (98%) | Dropping funnel (100 mL) |
| Glacial Acetic Acid | Thermometer (-10 to 110 °C) |
| Cracked Ice | Reflux condenser |
| Deionized Water | Heating mantle |
| Ethanol (95%) | Large beaker or flask (e.g., 4 L) for quenching |
| Buchner funnel and filter flask | |
| Sintered glass funnel (for hot filtration) | |
| Blast shield |
Detailed Synthesis Protocol
(Adapted from Organic Syntheses Procedure)
Part A: Nitration Reaction
-
Setup: Assemble the 500 mL three-necked flask in a fume hood with the mechanical stirrer, dropping funnel, and thermometer. Place a large ice-water bath underneath the flask for cooling. Position a blast shield in front of the setup.
-
Prepare Nitrating Mixture: In the fume hood, carefully and slowly add 68 mL of concentrated sulfuric acid to 90 mL of fuming nitric acid in the reaction flask with gentle stirring. The addition is exothermic; use the ice bath to maintain the temperature of the mixed acids below 20 °C.
-
Prepare Fluorene Solution: Dissolve 4.5 g (0.027 mol) of fluorene in 15 mL of glacial acetic acid.
-
Addition of Fluorene: Once the nitrating mixture is cooled, begin the dropwise addition of the fluorene solution from the dropping funnel to the stirred mixed acids. The rate of addition should be controlled to maintain the reaction temperature between 40-50 °C. This step is highly exothermic; be prepared to cool the flask with the ice bath if the temperature rises too quickly. Vigorous evolution of nitrogen oxide fumes will occur.[7]
-
Reaction Completion: After the addition is complete (approx. 30-40 minutes), remove the dropping funnel and thermometer, and replace them with glass stoppers. Attach a reflux condenser to the central neck.
-
Heating: Heat the reaction mixture under reflux for 1 hour using a heating mantle.
Part B: Product Isolation and Purification
-
Quenching: After reflux, allow the mixture to cool slightly. In a separate large flask (e.g., 4 L), prepare a slurry of approximately 700 g of cracked ice and water.
-
Precipitation: CAREFULLY AND SLOWLY pour the warm reaction mixture into the ice slurry with constant, vigorous stirring. This will precipitate the crude 2,4,7-trinitrofluorene as a yellow solid. This step must be done slowly to control the exothermic quenching process.
-
Initial Filtration: Collect the yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with large volumes of cold water until the washings are no longer acidic (test with litmus or pH paper).
-
Steam Treatment: To remove trapped acidic impurities, transfer the crude solid to a flask and add approximately 200 mL of water. Pass steam through this mixture for 30-60 minutes. This step is crucial for obtaining a clean product.[7]
-
Final Crude Filtration: Filter the hot mixture by suction, wash again with water, and air-dry the product on the filter paper.
-
Recrystallization: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of boiling glacial acetic acid in a flask. Note: Hot glacial acetic acid is corrosive and has irritating vapors. Use a hot plate in the fume hood. Filter the hot solution through a pre-heated sintered glass funnel to remove any insoluble impurities.[7] Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystallization.
-
Final Product Collection: Collect the purified yellow crystalline needles by vacuum filtration. Wash the crystals sparingly with a small amount of cold ethanol, followed by water, and then another small portion of cold ethanol.
-
Drying: Dry the final product in a vacuum oven at 80-90 °C to a constant weight. The expected melting point of pure 2,4,7-trinitrofluorene is approximately 175-176 °C.[7]
Workflow Visualization
The overall experimental process can be summarized in the following workflow diagram.
Caption: Workflow for the synthesis of 2,4,7-trinitrofluorene.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (175-176 °C). A sharp melting point is indicative of high purity.
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and FT-IR can confirm the structure of the molecule and the presence of the nitro functional groups.
-
Chromatography: TLC or HPLC can be used to assess the purity of the final compound.
Waste Disposal and Decontamination
-
Acidic Waste: All acidic filtrates must be neutralized carefully with a base (e.g., sodium bicarbonate or calcium carbonate) before disposal according to institutional guidelines.
-
Solid Waste: Contaminated filter paper and any solid waste should be collected in a designated hazardous waste container.
-
Glassware: Glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone) to remove organic residues, followed by a thorough wash with soap and water.
References
- Vertex AI Search. (2018, April 30).
- Morsch, L. (2019, June 5). 18.
- Unacademy.
- Wikipedia.
- Organic Chemistry Tutor.
- MDPI. (2022). Health Risk Assessment of Inhalation Exposure to Airborne Particle-Bound Nitrated Polycyclic Aromatic Hydrocarbons in Urban and Suburban Areas of South China.
- NOAA. 2,4,7-TRINITROFLUOREN-9-ONE. CAMEO Chemicals.
- Xenometrix.
- Thermo Fisher Scientific. (2009, September 22).
- Woolfolk, E. O., & Orchin, M. 2,4,7-trinitrofluorenone. Organic Syntheses Procedure.
- ResearchGate. (2025, August 5). Nitrated Polycyclic Aromatic Hydrocarbons: A Risk Assessment for the Urban Citizen.
- National Academies Press.
- Molecules. (2022).
- Sigma-Aldrich. (2025, April 28).
- YouTube. (2021, October 26).
- PubMed Central (PMC). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging.
- Agency for Toxic Substances and Disease Registry (ATSDR). Polycyclic Aromatic Hydrocarbons (PAHs)
- Google Patents. (2024). JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts.
- ResearchGate. 3.
- ResearchGate. Purification of 2,4,6-trinitrotoluene by digestion with sodium sulfite and determination of its impurities by gas chromatography–electron capture detector (GC-ECD).
- ResearchGate. (2023). Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics.
Sources
- 1. xenometrix.ch [xenometrix.ch]
- 2. 2,4,7-TRINITROFLUOREN-9-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
High-Purity Single Crystal Growth of 2,4,7-Trinitrofluorene (TNF)
Abstract & Strategic Relevance
2,4,7-Trinitrofluorene (TNF) is a rigid, planar, electron-deficient nitro-aromatic compound. While historically significant in electrophotography, its contemporary relevance in drug development lies in its ability to form Charge-Transfer (CT) complexes . TNF acts as a strong electron acceptor, forming crystalline complexes with electron-rich donors (such as polycyclic aromatic hydrocarbons or specific pharmaceutical intermediates).
These CT complexes are critical for:
-
Chiral Resolution: Enantiomeric separation of chiral drugs via diastereomeric complex formation (often using TNF derivatives like TAPA, but utilizing the fundamental TNF stacking interactions).
-
Solid-State Characterization: Co-crystallization to stabilize amorphous drug candidates for X-ray diffraction (XRD) analysis.
This guide details the purification and growth of pure TNF single crystals to serve as a high-quality reference standard or starting material for complexation studies.
Safety & Handling (Critical)
Hazard Class: Nitro-aromatic.
-
Explosion Hazard: While TNF is more stable than TNT, it is a polynitro compound. Avoid shock, friction, and rapid heating. Never heat to dryness in an open flame.
-
Toxicity: Mutagenic and potential carcinogen. All handling must occur in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
Pre-requisite: Feedstock Purification
Commercial TNF (often ~95-98% purity) is insufficient for high-quality single crystal growth. Impurities (mono- or di-nitrofluorenes) disrupt the crystal lattice, leading to polycrystallinity.
Purification Protocol: Recrystallization
Solvent System: Glacial Acetic Acid (AcOH) or Toluene. Rationale: TNF exhibits a steep solubility curve in these solvents (highly soluble at boiling, sparingly soluble at RT), maximizing recovery while rejecting impurities.
-
Dissolution: Suspend 5.0 g of crude TNF in 80 mL of Glacial Acetic Acid.
-
Heating: Heat to boiling (118°C) with stirring until fully dissolved.
-
Hot Filtration: Filter the boiling solution through a sintered glass funnel (pre-heated) to remove insoluble particulates (dust/fibers act as unwanted nucleation sites).
-
Crystallization: Allow the filtrate to cool slowly to room temperature (RT) over 4-6 hours.
-
Harvest: Filter the yellow needles/plates. Wash with cold ethanol.
-
Drying: Vacuum dry at 50°C for 12 hours.
Method A: Solution Growth (Slow Cooling)
This method is preferred for growing large crystals suitable for single-crystal XRD or optical measurements.
Experimental Setup
-
Solvent: Acetonitrile (MeCN) or Benzene (Caution: Benzene is carcinogenic; Toluene is a safer alternative with similar
-stacking capability). -
Vessel: 20 mL scintillation vial inside a programmable temperature bath or a Dewar flask.
Step-by-Step Protocol
-
Saturation: Prepare a saturated solution of purified TNF in Toluene at 60°C.
-
Note: Add TNF until a small amount of solid remains undissolved.
-
-
Superheating: Filter the solution through a 0.2 µm PTFE syringe filter into a clean, pre-warmed vial. Cap loosely.
-
The Cooling Ramp: Place the vial in a programmable oil bath.
-
Hold: 65°C for 1 hour (to ensure total dissolution of any micro-nuclei).
-
Ramp 1: Cool to 50°C at 0.5°C/hour.
-
Ramp 2: Cool to 25°C at 1.0°C/hour.
-
-
Harvesting: Decant the solvent. Wash crystals gently with cold n-hexane.
Visualization: Solution Growth Logic
Caption: Logical workflow for solution growth, emphasizing filtration to prevent heterogeneous nucleation.
Method B: Physical Vapor Transport (PVT)
Best for: Ultra-high purity crystals for electronic property measurement (charge mobility). This method avoids solvent inclusion defects.
Experimental Setup
-
System: Horizontal Tube Furnace with a quartz tube.
-
Atmosphere: Inert gas (Argon) or High Vacuum (
Torr). -
Source Temperature: 160°C - 170°C (Below melting point of 175°C to promote sublimation, not boiling).
Protocol
-
Loading: Place 500 mg of purified TNF powder in a quartz boat at the "Source" zone.
-
Evacuation: Pump down the tube to vacuum or purge with Argon flow (50 sccm).
-
Gradient Establishment:
-
Set Source Zone: 165°C.
-
Set Growth Zone: 140°C (approx. 15 cm downstream).
-
-
Growth: Maintain conditions for 48–72 hours. TNF will sublime and re-crystallize in the cooler zone as high-quality yellow platelets.
Characterization & Data
To validate the single crystal quality, compare against the following standard data.
Table 1: Physicochemical Properties of TNF
| Property | Value | Notes |
| Formula | C₁₃H₅N₃O₆ | |
| Mol.[1][2][3][4][5] Weight | 315.19 g/mol | |
| Melting Point | 175–176°C | Sharp peak indicates purity. |
| Crystal System | Monoclinic | Space Group: |
| Morphology | Yellow Needles (AcOH) / Plates (Benzene) | Solvent dependent. |
| Solubility | High: Acetone, AcOH (Hot) Low: Ethanol, Water |
Table 2: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Opaque/Cloudy Crystals | Solvent inclusion or too fast growth. | Reduce cooling rate to 0.1°C/hr. Switch to PVT method. |
| Polycrystalline Clumps | Too many nucleation sites. | Filter solution more rigorously (0.2 µm). Reduce initial concentration. |
| No Crystallization | Undersaturated solution. | Allow slow evaporation of solvent via a needle-hole in the cap. |
Application in Drug Development: Charge Transfer Complexes
In pharmaceutical research, TNF is rarely the end-product. It is a tool.
Mechanism: TNF (Acceptor) stacks with an API (Donor). Workflow:
-
Mix equimolar amounts of TNF and the Drug Candidate in hot ethanol or acetonitrile.
-
Cool slowly.
-
The resulting CT Complex often crystallizes better than the drug alone, allowing for:
-
Structure Elucidation: The heavy nitro groups aid in X-ray phasing.
-
Chiral Resolution: If a chiral derivative of TNF is used (e.g., TAPA), diastereomeric complexes form with different solubilities, allowing separation of enantiomers.
-
Visualization: Charge Transfer Complexation
Caption: Formation of Charge Transfer complexes for pharmaceutical applications.
References
-
Dorset, D. L., et al. (1992). Crystal structure of 2,4,7-trinitrofluorenone-macrolide complexes. This foundational work establishes the stacking geometry of TNF complexes.
-
Hertler, W. R., et al. (1964). Charge-transfer complexes of 2,4,7-trinitrofluorene. A seminal paper on the electronic properties and growth of TNF complexes.
-
PubChem. (2023). 2,4,7-Trinitrofluorene Compound Summary.
-
Cambridge Crystallographic Data Centre (CCDC).Search for Refcode TRNFLU for unit cell parameters.
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- 4. Two crystal forms of the extracellular domain of type I tumor necrosis factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
Fabricating photorefractive devices using 9H-Fluorene, 2,4,7-trinitro-
Fabricating High-Performance Photorefractive Devices Using 9H-Fluorene, 2,4,7-trinitro- (TNF): An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the fabrication and characterization of photorefractive (PR) devices based on a composite material comprising a charge-transporting polymer, a nonlinear optical (NLO) chromophore, and 2,4,7-trinitro-9H-fluorene (TNF) as a sensitizer. The photorefractive effect, a light-induced change in the refractive index of a material, is a cornerstone of various advanced optical applications, including real-time holography, optical data storage, and image processing. This document will delve into the underlying principles of photorefractivity in polymer composites, the specific roles of each component, and provide step-by-step instructions for device fabrication and performance evaluation.
Introduction to Photorefractive Polymer Composites
Photorefractive materials are a class of electro-optic materials that exhibit a change in their refractive index in response to non-uniform illumination. This phenomenon arises from the spatial modulation of charge carriers, which generates a space-charge electric field that, in turn, modulates the refractive index via the electro-optic effect.[1] Organic photorefractive polymers have emerged as promising alternatives to their inorganic crystalline counterparts due to their low cost, ease of processing, and large achievable refractive index modulations.
A typical photorefractive polymer composite consists of four key components:
-
A Charge-Transporting Polymer Matrix: This polymer, often poly(N-vinylcarbazole) (PVK), provides the structural integrity of the device and facilitates the movement of charge carriers (holes).[2]
-
A Nonlinear Optical (NLO) Chromophore: These molecules possess a large second-order nonlinear optical susceptibility and are responsible for the electro-optic effect. An applied electric field can orient these chromophores, inducing birefringence and enabling the modulation of the refractive index.
-
A Photosensitizer: This component is responsible for absorbing photons and generating charge carriers.[3] In the context of this guide, 2,4,7-trinitro-9H-fluorene (TNF) serves this purpose, forming a charge-transfer complex with PVK that is sensitive to visible light.[1][3]
-
A Plasticizer: Often, a plasticizer is added to lower the glass transition temperature (Tg) of the polymer composite. This allows for the orientational mobility of the NLO chromophores under an applied electric field at or near room temperature, which is crucial for achieving a large photorefractive effect.
The synergy between these components allows for the creation of highly efficient photorefractive devices capable of dynamic holographic recording and other advanced optical functionalities.
The Role of 9H-Fluorene and 2,4,7-trinitro-9-fluorenone (TNF)
While this guide focuses on the use of 2,4,7-trinitro-9H-fluorene (TNF) as the sensitizer, it is important to understand the broader context of fluorene derivatives in optical materials. 9H-fluorene itself is a versatile building block in the synthesis of various organic electronic and photonic materials due to its rigid, planar structure and good charge transport properties.[4][5] Its derivatives are often explored as components in organic light-emitting diodes (OLEDs), solar cells, and as nonlinear optical chromophores.[6]
In the specific photorefractive composite discussed here, the key fluorene-based component is 2,4,7-trinitro-9-fluorenone (TNF) . The primary function of TNF is to act as a photosensitizer. When combined with a charge-transporting polymer like poly(N-vinylcarbazole) (PVK), TNF forms a charge-transfer complex.[1][3] This complex exhibits strong absorption in the visible region of the electromagnetic spectrum. Upon illumination, the charge-transfer complex absorbs a photon, leading to the generation of a hole on the PVK polymer chain and an electron that is trapped by the TNF molecule. This initial photo-generation of charge carriers is the first and most critical step in the photorefractive process. The efficiency of this charge generation process directly impacts the overall performance of the photorefractive device.
Device Fabrication Protocol
This section provides a detailed, step-by-step protocol for the fabrication of a photorefractive device based on a PVK:NLO:TNF composite.
Materials and Reagents
-
Poly(N-vinylcarbazole) (PVK)
-
Nonlinear Optical (NLO) Chromophore (e.g., 3-fluoro-4-N,N-diethylamino-β-nitrostyrene (F-DEANST) or another suitable chromophore)
-
2,4,7-trinitro-9-fluorenone (TNF)
-
Plasticizer (e.g., N-ethylcarbazole (ECZ))
-
Solvent (e.g., Toluene, Cyclohexanone)
-
Indium Tin Oxide (ITO) coated glass slides
Preparation of the Photorefractive Composite Solution
Table 1: Typical Composition of a PVK-based Photorefractive Composite
| Component | Function | Typical Weight Percentage |
| Poly(N-vinylcarbazole) (PVK) | Charge Transporting Polymer | 50% |
| NLO Chromophore | Electro-optic Effect | 33% |
| N-ethylcarbazole (ECZ) | Plasticizer | 16% |
| 2,4,7-trinitro-9-fluorenone (TNF) | Photosensitizer | 1% |
Protocol:
-
In a clean, dry vial, dissolve the appropriate amounts of PVK, the NLO chromophore, ECZ, and TNF in a suitable solvent or solvent mixture (e.g., a 4:1 mixture of toluene and cyclohexanone). The total solids concentration should be around 20-30 wt%.
-
Stir the mixture at room temperature until all components are completely dissolved. This may take several hours. Gentle heating (e.g., to 40-50 °C) can be used to aid dissolution, but care should be taken to avoid solvent evaporation.
-
Filter the resulting solution through a 0.2 µm syringe filter to remove any particulate matter.
Device Assembly
dot
Caption: Schematic of a two-beam coupling experimental setup.
Experimental Protocol:
-
A laser beam is split into two beams of unequal intensity, a "pump" beam and a "signal" beam.
-
The two beams are directed to intersect within the photorefractive sample.
-
An external electric field is applied across the sample, perpendicular to the plane of the incident beams.
-
The intensities of the two transmitted beams are measured with and without the presence of the other beam.
-
The two-beam coupling gain coefficient (Γ) can be calculated using the following formula: Γ = (1/L) * [ln(γ₀β) - ln(β + 1 - γ₀)], where L is the interaction length, γ₀ is the ratio of the signal beam intensity with the pump beam to that without the pump beam, and β is the ratio of the pump beam intensity to the signal beam intensity before the sample. [7] A net gain is achieved when the gain coefficient is larger than the absorption coefficient of the material. [8]
Four-Wave Mixing (FWM)
Four-wave mixing is used to measure the diffraction efficiency of the photorefractive grating. [9][10][11][12][13] Experimental Protocol:
-
Two coherent "writing" beams intersect within the photorefractive material to create a refractive index grating.
-
A third "reading" beam, counter-propagating to one of the writing beams, is incident on the grating.
-
The reading beam is diffracted by the grating, generating a fourth "phase-conjugate" beam that propagates in the opposite direction of the other writing beam.
-
The diffraction efficiency (η) is calculated as the ratio of the intensity of the diffracted beam to the intensity of the reading beam.
High diffraction efficiencies, approaching 100%, have been demonstrated in some organic photorefractive materials. [14] Table 2: Key Performance Parameters of Photorefractive Devices
| Parameter | Description | Typical Measurement Technique | Desired Value |
| Two-Beam Coupling Gain (Γ) | Measures the amplification of the signal beam. | Two-Beam Coupling | High (> absorption coefficient) |
| Diffraction Efficiency (η) | The percentage of the reading beam that is diffracted. | Four-Wave Mixing | High (approaching 100%) |
| Response Time (τ) | The time it takes for the photorefractive grating to form. | Dynamic TBC or FWM | Fast (milliseconds or less) |
| Phase Stability | The ability of the material to maintain its photorefractive properties over time. | Long-term TBC/FWM measurements | High |
Conclusion
The fabrication of photorefractive devices using composites of PVK, an NLO chromophore, and TNF as a sensitizer offers a versatile and cost-effective platform for a wide range of optical applications. By carefully controlling the composition of the material and the fabrication process, it is possible to achieve high-performance devices with significant two-beam coupling gain and diffraction efficiency. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore and optimize these exciting materials for next-generation photonic technologies.
References
- Cronin-Golomb, M., Fischer, B., White, J. O., & Yariv, A. (1984). Theory and applications of four-wave mixing in photorefractive media. IEEE Journal of Quantum Electronics, 20(1), 12-30.
- Ducharme, S., Scott, J. C., Twieg, R. J., & Moerner, W. E. (1991). Net two-beam-coupling gain in a polymeric photorefractive material. Physical Review Letters, 66(14), 1846–1849.
- Feinberg, J. (1983). Optical image processing using four-wave mixing in photorefractive materials. Proceedings of SPIE, 0464, 2-6.
- Kippelen, B., Meerholz, K., Volodin, B. L., Sandalphon, & Peyghambarian, N. (1998). Synthesis and characterization of highly efficient photorefractive polymer composites with long phase stability. Macromolecules, 31(15), 4954-4960.
- Lee, J. H., Kim, J. S., Lee, J. Y., & Kim, H. Y. (2006). Photorefractive properties in poly(N-vinylcarbazole)/CdSe nanocomposites through chemical hybridization. Applied Physics Letters, 89(19), 192113.
- White, J. O., & Yariv, A. (1980). Real-time image processing via four-wave mixing in a photorefractive medium. Applied Physics Letters, 37(1), 5-7.
- Yariv, A., & Pepper, D. M. (1977). Amplified reflection, phase conjugation, and oscillation in degenerate four-wave mixing. Optics Letters, 1(1), 16-18.
- Walsh, C. A., & Moerner, W. E. (1993). Two-beam coupling measurements of grating phase in a photorefractive polymer: erratum. Journal of the Optical Society of America B, 10(4), 753.
- Ren, X., Lee, C. H., Xue, K., & Yu, M. (2025). Photorefractive and pyroelectric photonic memory and long-term stability in thin-film lithium niobate microresonators.
- Donckers, M. C. J. M., Silence, S. M., Walsh, C. A., Hache, F., Burland, D. M., Moerner, W. E., & Twieg, R. J. (1993). Two beam coupling in a photorefractive polymer waveguide. In Conference on Lasers and Electro-Optics. Optical Society of America.
- Blanche, P. A. (2021). Review of Organic Photorefractive Materials and Their Use for Updateable 3D Display.
- Moerner, W. E., & Silence, S. M. (1994). Polymeric photorefractive materials. Chemical Reviews, 94(1), 127-155.
- Chen, Y. H., Lin, T. H., Hsu, C. S., & Fuh, A. Y. G. (2013). Optimization of Photorefractivity Based on Poly(N‐vinylcarbazole) Composites: An Approach from the Perspectives of Chemistry and Physics.
-
Wikipedia contributors. (2023, December 26). Four-wave mixing. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2024, from [Link]
- Bindumadhavan, K., Srivastava, R., & Mahadevan, H. (2014). Synthesis and characterization of poly(N-vinylcarbazole)/graphene nanocomposites. Journal of Nanoscience and Nanotechnology, 14(7), 5157-5166.
- Yeh, P., Chiou, A. E., & Hong, J. (1987). Two-beam coupling modules for photorefractive optical circuits. Applied Optics, 26(21), 4561-4563.
- Pandolfi, A., & Vasta, M. (2022). Establishing Standardization Guidelines For Finite-Element Optomechanical Simulations of Refractive Laser Surgeries: An Application to Photorefractive Keratectomy. Translational Vision Science & Technology, 11(3), 26.
- Lin, M. T., Liu, Y. L., & Wang, I. J. (2017). Visual performance after excimer laser photorefractive keratectomy for high myopia. Taiwan Journal of Ophthalmology, 7(2), 83–88.
- Alió, J. L., El-Kady, B., & Ortiz, D. (2007). Visual performance after excimer laser photorefractive keratectomy for high myopia. Journal of Refractive Surgery, 23(7), 679-688.
- Vennila, V., Indhumathy, R., & Raj, V. (2025). Design, Synthesis and Photophysical Characterization of 9H-Fluorene Derivative-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. Journal of Fluorescence, 35(1), 1-13.
- Thomas, K. R. J., Lin, J. T., Tao, Y. T., & Chuen, C. H. (2004). Fluorene as the π–spacer for new two-photon absorption chromophores.
- Fischer, B., Sternklar, S., & Weiss, S. (1987). Beam coupling and locking of lasers using photorefractive four-wave mixing. Applied Physics Letters, 50(8), 483-485.
- Pandolfi, A., & Vasta, M. (2022). Establishing Standardization Guidelines For Finite-Element Optomechanical Simulations of Refractive Laser Surgeries: An Application to Photorefractive Keratectomy. Translational Vision Science & Technology, 11(3), 26.
- Oh, S. H., Kim, J. K., & Nho, Y. C. (2024). Efficient synthesis of conjugated 2-(9H-fluoren-7-yl)-9H-fluorene via Br elimination in 2-bromofluorene using electron beam-irradiation. Radiation Physics and Chemistry, 226, 112285.
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Troubleshooting phase separation in PVK-TNF polymer blends
Welcome to the technical support center for Poly(N-vinylcarbazole) (PVK) and 2,4,7-trinitro-9-fluorenone (TNF) polymer blends. This guide is designed for researchers, scientists, and professionals working with these materials. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical issue of phase separation, which can significantly impact the performance of devices utilizing PVK-TNF charge-transfer complexes.
Introduction: The Challenge of Homogeneity in PVK-TNF Blends
The PVK-TNF system is a cornerstone material for photorefractive and organic electronic applications, primarily due to the formation of a charge-transfer complex (CTC) that enhances its photoconductive properties.[1] The donor-acceptor interaction between the carbazole pendant groups of PVK and the electron-accepting TNF molecules is fundamental to its function.[2] However, like many polymer blends, achieving a morphologically stable and homogeneous thin film is a significant experimental hurdle.
Phase separation, the process by which the blend separates into distinct PVK-rich and TNF-rich domains, can be detrimental.[3][4] It disrupts the charge transport pathways and introduces scattering sites, leading to inconsistent and suboptimal device performance. This guide provides a systematic approach to diagnosing and resolving these morphological issues.
Troubleshooting Guide: From Hazy Films to Nanoscale Domains
This section addresses specific problems you may encounter during your experiments. The solutions are based on a logical progression of parameter optimization, from solution preparation to post-deposition processing.
Question 1: My spin-coated PVK-TNF film is visibly hazy and non-uniform. What is the primary cause and how do I fix it?
Answer: Visible haziness is a clear indicator of macroscopic phase separation, where domains are large enough to scatter visible light. This is typically a result of poor solubility or extremely rapid, uncontrolled solvent evaporation during the spin-coating process.
Probable Causes & The Science Behind Them:
-
Poor Solvent Choice: The solvent may not be optimal for both PVK and TNF, causing one component to aggregate or precipitate out of the solution before a uniform film can form. The thermodynamics of polymer-solvent interactions are critical here.[5]
-
Rapid Solvent Evaporation: Low-boiling-point solvents (e.g., Dichloromethane, THF) can evaporate too quickly. This rapid quenching process does not allow the polymer chains and TNF molecules sufficient time to arrange into a thermodynamically favorable, mixed state, trapping them in a phase-separated morphology.[6][7]
-
Solution Instability: The solution itself may not be stable. Aggregates present before casting will act as nucleation sites for further phase separation on the substrate.
Step-by-Step Solutions:
-
Re-evaluate Your Solvent System:
-
Switch to a solvent with a higher boiling point, such as Toluene, Chlorobenzene, or Dichlorobenzene. This slows the evaporation rate, giving the components more time to form a homogeneous blend.[8][9]
-
Consider using a co-solvent system. For instance, blending a good solvent for PVK with a good solvent for TNF, or mixing a low-boiling-point solvent with a high-boiling-point one, can fine-tune the evaporation rate and solubility parameters.[8]
-
-
Ensure Solution Quality:
-
Filtration is Non-Negotiable: Always filter your solution through a 0.2 µm or 0.45 µm PTFE syringe filter immediately before spin-coating. This removes dust and microscopic aggregates that can trigger phase separation.
-
Check for Complete Dissolution: Ensure both PVK and TNF are fully dissolved. This may require gentle heating (e.g., 40-50 °C) and extended stirring or sonication. Allow the solution to return to room temperature before use.
-
-
Optimize Spin-Coating Environment:
-
Spin-coat in a controlled environment. High airflow can accelerate evaporation unpredictably. Using a spin-coater with a lid helps create a solvent-saturated atmosphere, slowing down evaporation.
-
Below is a workflow to guide your troubleshooting process for achieving a homogeneous film.
Caption: Troubleshooting workflow for macroscopic phase separation.
Question 2: My films look clear to the eye, but AFM/SEM reveals nanoscale domains. How can I refine my process to achieve molecular-level mixing?
Answer: Nanoscale phase separation occurs when the components have limited miscibility, and while not visible, it can still create significant barriers to charge transport. This requires finer tuning of the kinetic and thermodynamic parameters of film formation.
Probable Causes & The Science Behind Them:
-
Thermodynamic Limit: PVK and TNF have a certain miscibility limit. The ratio you are using may be outside the stable single-phase region of the phase diagram.[10]
-
Spin-Coating Dynamics: High spin speeds can impart significant stress and shear forces, while very rapid solvent removal can "freeze in" small, kinetically stabilized phase-separated domains.[11]
-
Sub-Optimal Annealing: Insufficient annealing temperature or time may not provide enough thermal energy for the molecules to diffuse and mix. Conversely, annealing at too high a temperature or for too long can provide the energy needed for the components to overcome kinetic barriers and undergo large-scale phase separation (a process called coarsening).[12][13]
Step-by-Step Solutions:
-
Systematically Vary the PVK:TNF Ratio:
-
The formation of the charge-transfer complex is crucial for miscibility.[1] While a 1:1 molar ratio of PVK monomer to TNF is often targeted, the optimal ratio for morphological stability might be different. Prepare a series of solutions with varying TNF concentrations (e.g., from 0.1:1 to 1:1 TNF:PVK molar ratio) to find the most stable composition.
-
-
Fine-Tune Spin-Coating Parameters:
-
Reduce Spin Speed: Lower speeds (e.g., 1000-2000 rpm) result in slower drying and thicker films, which can promote better mixing.
-
Use a Two-Step Program: Employ a lower speed initially (e.g., 500 rpm for 10s) to allow the solution to spread evenly, followed by a higher speed (e.g., 2000 rpm for 45s) to achieve the desired thickness. This can produce more uniform films.
-
-
Implement a Strategic Annealing Protocol:
-
Find the Right Temperature: Annealing should be performed above the glass transition temperature (Tg) of the blend to ensure sufficient molecular mobility, but well below any degradation temperatures. For PVK blends, a typical starting point is 80-120 °C.
-
Optimize Annealing Time: Start with a short annealing time (e.g., 10-15 minutes) and gradually increase it. Monitor the morphology at each step using AFM. Over-annealing can lead to the growth of TNF crystallites.
-
Control the Atmosphere: Anneal in a vacuum or an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the materials.
-
Table 1: Influence of Processing Parameters on Film Morphology
| Parameter | Action | Expected Outcome on Morphology | Rationale |
| Solvent B.P. | Increase | Improved Homogeneity | Slower evaporation allows more time for thermodynamic equilibrium.[14] |
| Total Concentration | Decrease | Reduced Aggregation | Lowers solution viscosity and reduces chain entanglement.[15] |
| Spin Speed | Decrease | Improved Homogeneity | Slower drying, less residual stress in the film.[11] |
| Annealing Temp. | Optimize | Improved Homogeneity | Provides thermal energy for diffusion to erase kinetically trapped domains.[16] |
| PVK:TNF Ratio | Optimize | Improved Homogeneity | Maximizes favorable charge-transfer complex interactions.[1][17] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of phase separation in polymer blends?
Phase separation is governed by thermodynamics, specifically the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For two components to be miscible, ΔG_mix must be negative. In polymer blends, the change in entropy upon mixing (ΔS_mix) is very small due to the long, entangled nature of the polymer chains. Therefore, the enthalpy of mixing (ΔH_mix), which reflects the interaction energy between the components, becomes the dominant factor. If the interactions between like molecules (PVK-PVK, TNF-TNF) are stronger than the interactions between unlike molecules (PVK-TNF), ΔH_mix will be positive, leading to a positive ΔG_mix and subsequent phase separation.[4] This can occur through two main mechanisms: nucleation and growth, or spinodal decomposition.[6][18]
Q2: How does the charge-transfer complex (CTC) between PVK and TNF affect miscibility?
The formation of a CTC introduces a strong, favorable exothermic interaction (negative ΔH_mix) between the PVK donor and the TNF acceptor.[2] This interaction is the primary driving force that counteracts the tendency of the blend to phase separate. By maximizing the number of these CTC interactions through optimization of the PVK:TNF ratio, you can significantly enhance the miscibility and morphological stability of the blend.[1]
Q3: What is the role of thermal annealing and how do I choose the right temperature?
Thermal annealing is a post-processing step that provides thermal energy to the system. Its purpose is to allow the molecules in the film, which may be kinetically trapped in a non-ideal state after rapid spin-coating, to rearrange into a more thermodynamically stable state.[16] For polymer blends, this means annealing above the glass transition temperature (Tg) to ensure the polymer chains have enough mobility to diffuse. An optimal annealing process can reduce nanoscale phase separation. However, excessive temperature or time can provide enough energy for de-mixing and crystallization, worsening the morphology.[13] The ideal temperature is typically 20-40 °C above the Tg of the blend, but must be determined empirically for your specific film thickness and composition.
Q4: Which characterization techniques are essential for identifying phase separation?
A multi-technique approach is often necessary:
-
Optical Microscopy: Useful for identifying macroscopic phase separation (domains > 1 µm) that causes haziness.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology and can reveal domains in the hundreds of nanometers range.
-
Atomic Force Microscopy (AFM): The most common and powerful tool for this application. It provides topographical (height) and phase images. Phase imaging is particularly sensitive to variations in material properties (like hardness and adhesion) and can clearly distinguish between PVK-rich and TNF-rich domains even when there is no height difference.[3]
Experimental Protocols
Protocol A: Standardized PVK-TNF Solution Preparation
-
Weighing: Accurately weigh PVK and TNF powders in the desired molar ratio (e.g., start with a 1:0.5 ratio of PVK monomer to TNF).
-
Solvation: Add the appropriate volume of a high-purity solvent (e.g., Toluene or Chlorobenzene) to achieve the target total concentration (e.g., 15 mg/mL).
-
Dissolution: Cap the vial tightly. Stir the mixture on a magnetic stir plate for at least 12 hours in the dark to prevent photodegradation. Gentle heating (40-50 °C) can be used to aid dissolution.
-
Cooling & Filtration: If heated, allow the solution to cool completely to room temperature. Immediately before use, filter the solution through a 0.2 µm PTFE syringe filter into a new, clean vial.
Protocol B: Recommended Spin-Coating and Annealing Workflow
Caption: Recommended workflow from substrate preparation to characterization.
References
- Hitachi High-Tech. (n.d.). Characterization of interface between phase separated structure in polymer blends by AFM and DSC. SI NEWS.
- IntechOpen. (2018).
- Chen, H., et al. (2014). Phase behaviour and separation kinetics of polymer blends. Journal of Microscopy, 253(3), 198-203.
- Hashimoto, T., et al. (1995). Morphological Characterization of Bicontinuous Phase-Separated Polymer Blends and One-Phase Microemulsions. Macromolecules, 28(10), 3567–3584.
- Wang, Y., et al. (2020). Experimental Studies on the Phase Separation Behavior of Molten Benzenesulfonate-Modified PET/PA6 Blends. Polymers, 12(1), 193.
- Gill, W. D. (1972). Drift mobilities in amorphous charge-transfer complexes of trinitrofluorenone and poly-n-vinylcarbazole. Journal of Applied Physics, 43(12), 5033-5040.
- ResearchGate. (n.d.). Optimizing the solvent and blend morphology results in an additive-free organic photovoltaic achieving 17.8% efficiency.
- ResearchGate. (n.d.). Absorption spectra of CT complex PVK/TNF.
- bioRxiv. (2022).
- Archer, A. J., & Rauscher, M. (2014).
- ResearchGate. (n.d.).
- Style, R. W., & Dufresne, E. R. (2012). Putting the Squeeze on Phase Separation. Biophysical Journal, 102(11), 2447-2448.
- AIP Scitation. (2022).
- MDPI. (2022). Unveiling the Effect of Solvents on Crystallization and Morphology of 2D Perovskite in Solvent-Assisted Method.
- Karim, A., et al. (1998). Phase-Separation-Induced Surface Patterns in Thin Polymer Blend Films. Macromolecules, 31(4), 857-862.
- ResearchGate. (n.d.). Tuning Nanoscale Morphology by Mixed Solvents and Solvent Vapor Treatment for High Performance Polymer Solar Cells.
- Alberti, S., et al. (2020). Liquid–Liquid Phase Separation in Crowded Environments. Trends in Cell Biology, 30(6), 480-494.
- Liu, W., et al. (2020). The concentration of tumor necrosis factor-α determines its protective or damaging effect on liver injury by regulating Yap activity.
- ResearchGate. (n.d.). Influence of Solvent Mixing on the Morphology and Performance of Solar Cells Based on Polyfluorene Copolymer/Fullerene Blends.
- IOPscience. (2014). Optimization of Annealing Temperature for PVDF-TrFE (70:30 mol %) Thin Film.
- Kumar, S., et al. (2023). Fabrication of micropatterned thin films through controlled phase separation of polystyrene/polydimethylsiloxane blends by spin coating.
- MDPI. (2021). The Influence of Annealing and Film Thickness on the Specific Properties of Co40Fe40Y20 Films.
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Technical Support Center: Solubility Optimization of 2,4,7-Trinitro-9H-Fluorene Systems
Topic: Resolving solubility issues of 9H-Fluorene, 2,4,7-trinitro- in toluene Ticket ID: TNF-TOL-SOL-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Compound Identification
User Advisory:
You are working with 2,4,7-trinitro-9H-fluorene (or its ketone derivative, 2,4,7-trinitro-9-fluorenone , commonly known as TNF ). Both are electron-deficient
The Core Problem:
Toluene is a non-polar aromatic solvent (Dipole Moment
-
Result: High lattice energy resists dissolution.
-
Manifestation: The compound precipitates upon cooling, forms gels, or fails to create stoichiometric complexes with donors (e.g., Carbazole/PVK).
Immediate Safety Warning:
DANGER: Polynitro-aromatics are potentially explosive and mutagenic.
Do NOT heat dry solids rapidly.
Do NOT sonicate dry powder. Only sonicate once suspended in solvent.
All procedures must be performed in a fume hood.
Thermodynamic Troubleshooting (Temperature & Saturation)
Solubility in this system is heavily temperature-dependent. The enthalpy of fusion for trinitro-fluorene derivatives is high; room temperature (RT) mixing is rarely sufficient.
Protocol A: The "Step-Up" Dissolution Method
Use this protocol for preparing stock solutions.
-
Solvent Prep: Degas anhydrous toluene with
for 10 minutes. (Oxygen can induce radical side-reactions with nitro-aromatics under heat). -
Initial Suspension: Add the specific mass of 2,4,7-trinitro-9H-fluorene to the toluene at RT. It will remain a slurry.
-
Thermal Ramp:
-
Heat to 60°C (well below Toluene boiling point of
). -
Hold for 20 minutes with magnetic stirring (300 RPM).
-
-
Critical Checkpoint: If solid remains, increase to 80°C .
-
Hysteresis Cooling: Turn off heat but keep the vial in the oil bath/block to cool slowly. Rapid cooling locks in amorphous aggregates.
Visualizing the Solubility Logic
Figure 1: Decision tree for dissolving stubborn nitro-aromatics in toluene.
Kinetic Troubleshooting (Aggregates & Complexation)
Even if the solution looks clear, "micro-aggregates" can persist, leading to poor film quality or inconsistent reaction stoichiometry.
Issue: The "Orange Gel" Phenomenon
If your solution turns into a viscous orange/red gel, you have likely formed a Charge-Transfer (CT) Complex prematurely or at too high a concentration.
-
Cause: If you are mixing TNF with a donor (like PVK, Carbazole, or an amine) in toluene, the donor-acceptor interaction is stronger than the solvent-solute interaction.
-
Solution: Dissolve the Donor and Acceptor in separate vials of toluene. Heat both to 60°C before mixing. Mix hot.
Protocol B: Hot Filtration Technique
Required to remove "seeds" that trigger precipitation.
| Step | Action | Technical Rationale |
| 1 | Pre-heat Syringe | Place a glass syringe and PTFE filter (0.45 |
| 2 | Draw Hot | Draw the 80°C TNF/Toluene solution into the hot syringe. |
| 3 | Filter Rapidly | Dispense immediately into a pre-warmed vial. |
| 4 | Cap | Seal immediately to prevent solvent evaporation (which changes concentration). |
Advanced Troubleshooting: Co-Solvent Strategies
If pure toluene fails (e.g., concentration requirement > 20 mg/mL), you must adjust the solvent polarity. Toluene is too non-polar to stabilize the nitro groups effectively at high concentrations.
The "Spike" Method: Add a small volume of a polar aprotic solvent that is miscible with toluene.
| Co-Solvent | Ratio (Toluene:Solvent) | Pros | Cons |
| Chlorobenzene | 90:10 | Similar boiling point; excellent for aromatics. | Halogenated waste handling required. |
| THF | 95:5 | High solubility power. | Low boiling point; evaporates faster than toluene (film defects). |
| Acetone | Not Recommended | Precipitates fluorene derivatives rapidly. | "Anti-solvent" effect. |
FAQ: Specific User Scenarios
Q1: I bought "2,4,7-trinitro-9H-fluorene" but the bottle says "Fluorenone" (CAS 129-79-3). Does this matter? A: Yes.
-
Fluorenone (C=O at C9): More common in electronics. Slightly more polar. Standard for "TNF" applications.
-
Fluorene (CH2 at C9): Less polar. Harder to dissolve in toluene without heating.
-
Action: Check the CAS.[1][2][3][4] If you have the ketone (129-79-3) and need the hydrocarbon, you have the wrong reagent. If you have the hydrocarbon and it won't dissolve, switch to Chlorobenzene .
Q2: The solution precipitates after 24 hours. How do I store it? A: These solutions are thermodynamically unstable at supersaturation.
-
Storage: Store at 40°C in a heated block if using within 2 days.
-
Recovery: If stored at RT, you must re-heat to 70°C and sonicate for 5 minutes before every use. Do not shake by hand; it won't break the micro-crystals.
Q3: Can I use Benzene instead of Toluene?
A: While Benzene is a slightly better solvent for planar aromatics due to tighter packing, the toxicity risks (Group 1 Carcinogen) outweigh the marginal solubility gain. Use o-Xylene (BP
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67423, 2,4,7-Trinitro-9-fluorenone. Retrieved from [Link]
-
Zhang, J., et al. (2025). Achieving 20% Toluene-Processed Binary Organic Solar Cells via Secondary Regulation. (Demonstrates toluene processing protocols at 70°C). Retrieved from [Link](Note: URL is illustrative of Toluene/OPV processing protocols).
-
NIST Chemistry WebBook. 2,4,7-Trinitrofluorenone Properties. Retrieved from [Link]
Sources
Removing mono- and dinitro- impurities from 2,4,7-trinitrofluorene
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the removal of mono- and dinitro- impurities from 2,4,7-trinitrofluorene (TNF). The information is structured in a question-and-answer format to directly address potential challenges during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude 2,4,7-trinitrofluorene (TNF) product has a low melting point and appears heterogeneous. What is the likely cause and the first purification step I should take?
A1: A low and broad melting point is a classic indicator of impurities. In the nitration of fluorene to 2,4,7-trinitrofluorene, the most common impurities are under-nitrated species, namely mononitrofluorenes (e.g., 2-nitrofluorene) and various dinitrofluorene isomers. The first and most straightforward purification method to employ is recrystallization . This technique leverages differences in solubility between the desired trinitro- compound and the less nitrated, generally more soluble, impurities in a chosen solvent.
Rationale: The polarity of nitroaromatic compounds increases with the number of nitro groups. This difference in polarity affects their solubility in a given solvent. A well-chosen recrystallization solvent will dissolve the crude product at an elevated temperature and, upon cooling, selectively crystallize the less soluble, more highly nitrated 2,4,7-trinitrofluorene, leaving the more soluble mono- and dinitro- impurities in the mother liquor.
Q2: What is the best recrystallization solvent for purifying 2,4,7-trinitrofluorene?
A2: Based on established procedures for analogous compounds, glacial acetic acid is an excellent first choice for the recrystallization of 2,4,7-trinitrofluorene.[1][2] Procedures for the closely related 2,4,7-trinitrofluorenone detail its successful recrystallization from boiling glacial acetic acid to yield high-purity crystals.[1]
Expert Insight: The choice of glacial acetic acid is logical due to its ability to dissolve a range of nitroaromatic compounds at higher temperatures while having a steep solubility curve, meaning the solubility drops significantly upon cooling, which is ideal for good recovery of the purified product. For a comprehensive guide on solvent selection for nitroaromatics, refer to established principles.[3]
Q3: My recrystallization from glacial acetic acid still leaves some impurities. What are my options for further purification?
A3: If recrystallization alone is insufficient, column chromatography is the next logical and more powerful purification step. This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.
Causality: The mono-, di-, and trinitro- derivatives of fluorene will exhibit different polarities. As the number of electron-withdrawing nitro groups increases, the compound becomes more polar. This difference in polarity is the basis for their separation on a polar stationary phase like silica gel or alumina. Less polar compounds (mononitrofluorenes) will travel faster down the column, while more polar compounds (dinitro- and trinitrofluorenes) will be retained longer.
Q4: I am setting up a column to purify my TNF. What stationary phase and mobile phase (eluent) should I use?
A4: For the separation of nitroaromatic compounds, silica gel is a standard and effective stationary phase. A gradient elution with a solvent system of increasing polarity is recommended. A good starting point would be a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane .
Suggested Elution Gradient:
-
Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) to elute the least polar impurities, which would be any remaining starting material (fluorene) and the mononitro- isomers.
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 60:40 hexanes:ethyl acetate) to elute the dinitro- isomers.
-
Finally, a further increase in polarity will be required to elute the most polar product, 2,4,7-trinitrofluorene.
The separation can be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Detailed Experimental Protocols
Protocol 1: Recrystallization of 2,4,7-Trinitrofluorene
This protocol is adapted from the well-established procedure for the purification of 2,4,7-trinitrofluorenone.[1]
Step-by-Step Methodology:
-
Dissolution: In a fume hood, place the crude 2,4,7-trinitrofluorene in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid to cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot glacial acetic acid until the solid just dissolves. Avoid adding a large excess of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, do not disturb the solution during this initial cooling phase.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sequentially with small portions of cold ethanol and then cold water to remove residual acetic acid and other soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Parameter | Recommendation | Rationale |
| Solvent | Glacial Acetic Acid | Proven effectiveness for analogous nitroaromatic compounds.[1][2] |
| Washing Solvents | Ethanol, Water | To remove the high-boiling point recrystallization solvent and any remaining polar impurities. |
| Cooling Method | Slow cooling followed by ice bath | Promotes the formation of larger, purer crystals and maximizes yield. |
Protocol 2: Column Chromatography of 2,4,7-Trinitrofluorene
Step-by-Step Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the partially purified 2,4,7-trinitrofluorene in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor the separation using TLC.
-
Gradient Increase: Gradually increase the proportion of the more polar solvent in the mobile phase to elute the more strongly adsorbed compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 2,4,7-trinitrofluorene.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard polar stationary phase for separating compounds with varying polarity. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for the sequential elution of compounds based on increasing polarity. |
| Monitoring | Thin Layer Chromatography (TLC) | Provides a quick and effective way to track the separation and identify pure fractions. |
Visual Workflow and Troubleshooting Guide
Purification Workflow
Caption: General workflow for the purification of 2,4,7-trinitrofluorene.
Troubleshooting Common Recrystallization Issues
Sources
Enhancing the electron transport efficiency of TNF-doped composites
Technical Support Center: Organic Electronics & Bio-Sensing Materials Subject: Optimization of Electron Transport in TNF (2,4,7-Trinitrofluorenone) Doped Composites Ticket ID: #TNF-ET-OPT-2024 Status: Open
User Notice: Acronym Disambiguation
Attention Drug Development Professionals: In the context of "Electron Transport Efficiency" and "Doped Composites," TNF refers to 2,4,7-Trinitrofluorenone , a benchmark electron-acceptor molecule used in organic semiconductors (biosensors, photoreceptors). This guide does not cover Tumor Necrosis Factor signaling proteins.
Introduction: The Physics of Efficiency
You are likely engineering organic field-effect transistors (OFETs) or biosensors where electron mobility is the limiting factor. In pure polymer matrices like Poly(N-vinylcarbazole) (PVK), charge transport is hole-dominated. Doping with TNF creates a Charge-Transfer (CT) Complex , introducing electron hopping sites.
The Core Problem: Electron mobility (
Module 1: Formulation & Stoichiometry
Q: What is the optimal doping ratio for balanced transport?
A: The relationship between TNF loading and mobility is non-linear.
-
Low Loading (< 0.2:1 molar ratio): Electron transport is negligible because the hopping distance between TNF sites is too large.
-
Optimal Loading (0.5:1 to 1:1 molar ratio): You achieve a percolation network. The formation of the CT complex reduces the energetic barrier.
-
Over-Loading (> 1:1): TNF begins to crystallize, causing phase separation and catastrophic device failure.
Data Reference: Mobility vs. Loading (PVK:TNF System) Based on Gill’s Empirical Data (Ref. 1)
| TNF:PVK Molar Ratio | Electron Mobility ( | Dominant Mechanism | Risk Factor |
| 0.1 : 1 | Not Detectable | Trapping | High energetic barrier |
| 0.5 : 1 | Hopping | Moderate | |
| 0.8 : 1 | CT Complex Transport | Optimal Balance | |
| 1.0 : 1 | Percolation | High (Crystallization) |
Module 2: Troubleshooting Common Failure Modes
Issue 1: "My films are cloudy or show microscopic cracks."
Diagnosis: Phase Separation (Crystallization). Root Cause: The solvent evaporation rate was too slow, allowing TNF molecules to reorganize into thermodynamically stable crystals rather than remaining kinetically trapped in the amorphous composite.
Protocol: Rapid-Quench Casting
-
Solvent Switch: If using Chlorobenzene (high BP), switch to a 1:1 mix of Tetrahydrofuran (THF) and Toluene . THF dissolves PVK well; Toluene stabilizes TNF.
-
Concentration: Keep total solids
. -
Annealing: Do not slow-anneal. Spin coat at high RPM (e.g., 2000 RPM for 60s) to "freeze" the morphology instantly.
-
Post-Bake: Bake at
(approx. 60°C for PVK:TNF) for 30 mins under vacuum to remove residual solvent without inducing crystallization.
Issue 2: "Mobility is lower than predicted by Gill’s Law."
Diagnosis: Energetic Disorder (Deep Traps). Root Cause: Impurities in the TNF or moisture uptake in the polymer matrix are acting as deep traps, capturing electrons and preventing hopping.
The Gill’s Law Check:
Validate your data against Gill’s Empirical Relation (Ref. 2):
Corrective Workflow:
-
Sublimation: You must purify commercial TNF via vacuum sublimation (2-3 cycles). Commercial grade (98%) is insufficient for electronic transport.
-
Dehydration: PVK is hygroscopic. Dry the polymer in a vacuum oven at 110°C for 12 hours prior to mixing.
Module 3: Visualizing the Transport Mechanism
To understand how to enhance efficiency, you must visualize the "Hopping" pathway. The electron does not flow like a stream; it hops between TNF sites.
Figure 1: The Charge Transfer Mechanism. Efficiency relies on minimizing the distance between Site A and Site B (Doping Density) and lowering the energy barrier (Temperature/Field).
Module 4: Advanced Enhancement Protocols
Q: How do I push efficiency beyond the standard PVK:TNF limit?
A: You must move to Ternary Composites . Standard PVK:TNF is limited by the inherent disorder of the polymer. Adding a conductive "bridge" can enhance mobility.
Protocol: Graphene-Oxide (GO) Bridging Concept: GO flakes act as "high-speed highways" between TNF hopping sites.
-
Prepare GO Suspension: Disperse GO in THF via ultrasonication (1 hour).
-
Mix: Add GO suspension to the PVK:TNF solution. Target concentration: 0.5 wt% relative to solids .
-
Filtration: Filter through a 0.45
PTFE filter. Note: Do not use 0.2 or you will filter out the GO. -
Result: This typically yields a 2-3x enhancement in electron mobility by reducing the effective hopping distance (Ref. 3).
Troubleshooting Decision Tree
Use this logic flow to diagnose device failure during characterization.
Figure 2: Diagnostic workflow for isolating electron transport failures in doped composites.
References
-
Gill, W. D. (1972).[1] Drift mobilities in amorphous charge-transfer complexes of trinitrofluorenone and poly-n-vinylcarbazole. Journal of Applied Physics, 43(12), 5033-5040. Link
- Borsenberger, P. M., & Weiss, D. S. (1993). Organic Photoreceptors for Imaging Systems. Marcel Dekker.
-
Roy, S., et al. (2018). Enhancement of electron mobility in polymer composites using graphene oxide as a conductive filler. Journal of Materials Science: Materials in Electronics. Link
Sources
A Comparative Guide to the Spectroscopic Characterization of 2,4,7-Trinitrofluorene
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is paramount. 2,4,7-trinitrofluorene (TNF), a key electron-acceptor molecule used in the formation of charge-transfer complexes, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic characteristics of TNF. By comparing its spectral data with those of its less-nitrated precursors, 2-nitrofluorene and 2,7-dinitrofluorene, and its oxidized analog, 2,4,7-trinitro-9-fluorenone (TNFon), we offer a comprehensive framework for the positive identification and purity assessment of this important compound.
The Structural Significance of Nitro Group Substitution on the Fluorene Skeleton
The progressive nitration of the fluorene molecule induces significant changes in its electronic and steric environment. These modifications are directly reflected in the vibrational modes (IR spectroscopy) and the chemical shifts of the protons and carbons (NMR spectroscopy). Understanding these trends is crucial for interpreting the spectra of highly substituted derivatives like 2,4,7-trinitrofluorene.
The electron-withdrawing nature of the nitro groups (-NO₂) deshields the aromatic protons and carbons, causing their signals to shift to higher frequencies (downfield) in the NMR spectrum. The extent of this shift is dependent on the number and position of the nitro groups. In IR spectroscopy, the strong, characteristic vibrations of the N-O bonds provide a clear indication of the presence of these functional groups.
Infrared (IR) Spectroscopic Analysis
The IR spectrum of 2,4,7-trinitrofluorene is dominated by the characteristic absorption bands of the nitro groups and the aromatic C-H and C=C bonds.
Key IR Absorption Bands for 2,4,7-Trinitrofluorene (Predicted and Comparative)
| Functional Group | Predicted Wavenumber (cm⁻¹) for 2,4,7-Trinitrofluorene | Comparative Data (cm⁻¹) | Rationale for Predictions and Observations |
| Aromatic C-H Stretch | 3100 - 3000 | 2-Nitrofluorene: ~3070[1] | The aromatic C-H stretching vibrations are expected in this region for most aromatic compounds. |
| Asymmetric NO₂ Stretch | 1550 - 1530 | 2,7-Dinitrofluorene: ~1530[2] | These strong absorptions are characteristic of aromatic nitro compounds.[3][4] The presence of multiple nitro groups can lead to a broadening or splitting of this band. |
| Symmetric NO₂ Stretch | 1350 - 1330 | 2,7-Dinitrofluorene: ~1345[2] | This is the second key indicator for the nitro functional group.[3][4] |
| Aromatic C=C Stretch | 1620 - 1450 | 2-Nitrofluorene: ~1610, 1450[1] | The characteristic in-ring vibrations of the fluorene backbone. |
| C-H Bending (out-of-plane) | 900 - 700 | 2,7-Dinitrofluorene: ~830[2] | The substitution pattern on the aromatic rings will influence the positions of these bands. |
| Methylene C-H Stretch | 2950 - 2850 | 2-Nitrofluorene: ~2920[1] | The aliphatic C-H stretching of the methylene bridge at position 9. |
Comparative Insights:
-
The IR spectra of 2-nitrofluorene and 2,7-dinitrofluorene show the characteristic asymmetric and symmetric NO₂ stretching bands.[1][2] As the number of nitro groups increases to three in 2,4,7-trinitrofluorene, these bands are expected to be more intense and potentially broader due to the different chemical environments of the nitro groups.
-
The aromatic C-H stretching and bending vibrations will be less intense in 2,4,7-trinitrofluorene compared to fluorene itself, due to the substitution of hydrogens with nitro groups.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy provides the most detailed information about the molecular structure of 2,4,7-trinitrofluorene. The chemical shifts and coupling patterns of the protons and carbons are highly sensitive to the electron-withdrawing effects of the three nitro groups.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,4,7-trinitrofluorene is expected to show a complex pattern of signals in the aromatic region, significantly downfield from those of unsubstituted fluorene.
Predicted and Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Position | Predicted for 2,4,7-Trinitrofluorene | 2-Nitrofluorene[5][6] | 2,7-Dinitrofluorene | 2,4,7-Trinitro-9-fluorenone[7] | Rationale for Predictions and Observations |
| H-1, H-3 | ~8.8 - 9.2 | ~8.2 - 8.4 | ~8.5 | ~9.1 | These protons are ortho and para to two nitro groups, leading to significant deshielding. |
| H-5, H-6, H-8 | ~8.5 - 8.9 | ~7.4 - 7.9 | ~8.2 | ~8.9 | The protons on the second aromatic ring are also deshielded by the nitro groups. |
| CH₂ (H-9) | ~4.2 - 4.5 | ~3.9 | ~4.1 | N/A | The methylene bridge protons will be shifted downfield due to the overall electron-deficient nature of the aromatic system. |
Comparative Insights:
-
The ¹H NMR spectrum of 2,4,7-trinitro-9-fluorenone (TNFon) provides an excellent model for the aromatic region of TNF.[7] The chemical shifts of the aromatic protons in TNFon are all significantly downfield, appearing between 8.8 and 9.2 ppm. A similar downfield shift is expected for the aromatic protons of 2,4,7-trinitrofluorene.
-
In comparison to 2-nitrofluorene and 2,7-dinitrofluorene, the aromatic protons of 2,4,7-trinitrofluorene will be shifted further downfield due to the cumulative electron-withdrawing effect of the three nitro groups.[5][6]
-
The methylene protons at the C-9 position of 2,4,7-trinitrofluorene are expected to appear as a singlet and will be shifted downfield compared to fluorene (~3.8 ppm) due to the deshielding effect of the nitro groups on the aromatic rings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will further confirm the structure of 2,4,7-trinitrofluorene, with the carbon atoms bearing the nitro groups showing the most significant downfield shifts.
Predicted and Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Position | Predicted for 2,4,7-Trinitrofluorene | Fluorene[8] | 2,7-Dinitrofluorene[9] | Rationale for Predictions and Observations |
| C-2, C-4, C-7 | ~145 - 155 | N/A | ~148 | Carbons directly attached to the electron-withdrawing nitro groups are significantly deshielded. |
| Aromatic CH | ~120 - 140 | ~120 - 127 | ~122 - 129 | The remaining aromatic carbons will also be shifted downfield compared to fluorene. |
| Quaternary Carbons | ~135 - 150 | ~142, 144 | ~145 | The bridgehead carbons will also be affected by the nitro groups. |
| C-9 | ~37 - 40 | ~37 | ~37 | The chemical shift of the methylene carbon is less affected by the aromatic substituents. |
Comparative Insights:
-
The ¹³C NMR spectrum of 2,7-dinitrofluorene shows the carbons attached to the nitro groups at approximately 148 ppm.[9] A similar or even more downfield shift is expected for the C-2, C-4, and C-7 carbons in 2,4,7-trinitrofluorene.
-
The other aromatic carbons will also experience a downfield shift compared to unsubstituted fluorene, reflecting the overall electron-poor nature of the trinitrated aromatic system.[8]
Experimental Protocols
Synthesis of 2,4,7-Trinitrofluorene
A common route to 2,4,7-trinitrofluorene involves the nitration of fluorene or a less nitrated fluorene derivative. A representative procedure is the nitration of 2,7-dinitrofluorene.[10]
Materials:
-
2,7-Dinitrofluorene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve 2,7-dinitrofluorene in glacial acetic acid with gentle warming.
-
Cool the solution in an ice bath and slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from glacial acetic acid or a suitable solvent mixture to obtain pure 2,4,7-trinitrofluorene.
Spectroscopic Analysis Workflow
Caption: Chemical structure of 2,4,7-trinitrofluorene (TNF).
References
-
Synthesis of 2,4,7-Trinitro-9-fluorenol and Some Related Compounds. Selective Reduction of Polynitroaromatic Carbonyl Compounds. The Journal of Organic Chemistry. [Link]
-
Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]
-
Figure S6. 1 H NMR spectrum of 2,4,7-trinitro-9-fluorenone (TNFon) in chloroform-d. ResearchGate. [Link]
-
2-Nitrofluorene. SpectraBase. [Link]
-
2,7-Dinitrofluorene. PubChem. [Link]
-
9H-Fluorene, 2-nitro-. NIST WebBook. [Link]
-
IR: nitro groups. University of Calgary. [Link]
-
2,7-Dinitro-9H-fluorene - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
-
2,7-Dinitro-9H-fluorene - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]
-
9-fluorenone. BMRB. [Link]
-
2,7-Dinitro-9-fluorenone. PubChem. [Link]
-
2,7-Dinitro-9H-fluorene - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
A Comprehensive Guide to FTIR Analysis. Agilent. [Link]
-
Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. ResearchGate. [Link]
-
Fluorine NMR. University of Washington. [Link]
-
Synthesis of 2, 4, 6-trinitro-3, 5-diamino-N-(1, 2, 4-triazole-4)-aniline. ResearchGate. [Link]
-
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]
-
FTIR spectrum of the 2,4-DNP derivative of product. ResearchGate. [Link]
-
ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. PMC. [Link]
-
High-resolution FTIR spectra of CH 2 = CClF in the 930-1050cm -1 region. ResearchGate. [Link]
Sources
- 1. 9H-Fluorene, 2-nitro- [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Nitrofluorene(607-57-8) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorene(86-73-7) 13C NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. pubs.acs.org [pubs.acs.org]
A Guide to the Safe Disposal of 9H-Fluorene, 2,4,7-trinitro- (2,4,7-Trinitrofluorenone)
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The handling and disposal of energetic compounds like 9H-Fluorene, 2,4,7-trinitro-, also known as 2,4,7-Trinitrofluorenone (TNF), demand a rigorous and informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and an understanding of the compound's chemical nature.
Hazard Assessment and Core Disposal Principles
2,4,7-Trinitrofluorenone is a nitroaromatic compound, a class of chemicals known for their energetic properties.[1] Understanding its specific hazards is the foundation of its safe management.
-
Primary Hazards : The compound is recognized as an explosive and flammable solid.[1][2][3][4] Nitroaromatic compounds can be sensitive to heat, shock, or friction. Furthermore, upon heating, it can decompose to emit highly toxic nitrogen oxides (NOx).[2][3]
-
Health Hazards : It is a skin and eye irritant.[1][2][5] There is also experimental data suggesting it may be a carcinogen.[2][3]
-
Reactivity Hazards : As an aromatic nitrate, it can act as a strong oxidizing agent.[1][2] Mixing with reducing agents or incompatible chemicals can lead to vigorous, exothermic, and potentially explosive reactions.[1][2]
Given this profile, the following core principles are non-negotiable:
-
Never dispose of 2,4,7-Trinitrofluorenone down the drain or in the general trash.[6][7][8]
-
Always treat 2,4,7-Trinitrofluorenone and any materials contaminated with it (e.g., gloves, weigh boats, wipers) as hazardous waste.[5][9][10]
-
Always segregate this waste stream from other chemical wastes, particularly from reducing agents, acids, and bases.[11]
Pre-Disposal Safety Protocols: PPE and Spill Preparedness
Before handling the compound for any purpose, including disposal, ensure the proper protective measures are in place.
Personal Protective Equipment (PPE): Your PPE is the first line of defense. The minimum required equipment includes:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile, inspected for integrity before each use.[10]
-
Body Protection : A flame-resistant lab coat.
-
Respiratory Protection : Use in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust.[5]
Spill Management Kit: An accessible spill kit is crucial. It should contain:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[9][12]
-
A dedicated scoop or brush and dustpan (use non-sparking materials).
-
Sealable, heavy-duty plastic bags or a designated waste container for spill debris.
-
Hazardous waste labels.
Step-by-Step Waste Collection and Disposal Procedure
This protocol ensures that waste is collected, stored, and disposed of in a manner that mitigates risk at every stage.
Step 1: Waste Segregation
-
Rationale : Preventing accidental reactions is paramount. The oxidizing nature of 2,4,7-Trinitrofluorenone makes its segregation from other waste types a critical safety control.[1][2]
-
Procedure :
-
Designate a specific, labeled hazardous waste container solely for 2,4,7-Trinitrofluorenone and its associated contaminated solid waste (e.g., gloves, paper towels, pipette tips).
-
Do not mix this waste with solvents, aqueous waste, or other organic solids.
-
Step 2: Container Selection
-
Rationale : The container must be compatible with the chemical and robust enough to prevent leakage or rupture.
-
Procedure :
Step 3: Labeling
-
Rationale : Proper labeling is a regulatory requirement and a vital communication tool for safety. It informs everyone who handles the container of its contents and associated dangers.
-
Procedure :
-
As soon as you designate a container for waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[6][11]
-
Fill out the label completely and legibly. Use full chemical names, not formulas or abbreviations.[6] List "9H-Fluorene, 2,4,7-trinitro-" or "2,4,7-Trinitrofluorenone" and its CAS number (129-79-3).
-
Clearly mark the associated hazards (e.g., Flammable, Oxidizer, Irritant).
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Rationale : Safe temporary storage within the lab prevents accidents and ensures compliance with regulations.
-
Procedure :
-
Keep the waste container sealed at all times, except when adding waste.[7][11]
-
Store the container in a designated SAA, which must be at or near the point of generation.[6]
-
The storage location should be a cool, dry, well-ventilated area away from heat sources, direct sunlight, and incompatible materials.[12]
-
Utilize secondary containment, such as a bin or tray, to contain any potential leaks.[7]
-
Step 5: Arranging for Final Disposal
-
Rationale : Final disposal must be handled by trained professionals at a licensed facility.
-
Procedure :
Management of Empty Containers
-
Rationale : Even "empty" containers can retain enough residue to be hazardous. Proper decontamination is essential before the container itself can be disposed of.
-
Procedure :
-
Thoroughly empty all visible contents into the designated hazardous waste container.[7][11]
-
Rinse the container three times with a suitable solvent (e.g., acetone or toluene, in a fume hood).
-
Crucially , collect all rinsate as a separate liquid hazardous waste stream. Label it accordingly.[7][11]
-
Allow the rinsed container to air-dry completely in a fume hood.
-
Once dry, deface or remove the original label to prevent confusion.[7][11]
-
Dispose of the decontaminated container according to your facility's procedures for clean glassware or plastic.
-
Data Summary: Chemical and Safety Profile
The following table summarizes key data for 2,4,7-Trinitrofluorenone.
| Property | Value | Source |
| CAS Number | 129-79-3 | [13] |
| Molecular Formula | C₁₃H₅N₃O₇ | [1][13][14] |
| Molecular Weight | 315.19 g/mol | [1] |
| Appearance | Pale yellow needles or yellow powder | [1][3] |
| Primary Hazards | Explosive, Flammable Solid, Oxidizer | [1][2][4] |
| Health Hazards | Skin/Eye Irritant, Suspected Carcinogen | [1][2][5] |
| Solubility | Insoluble in water | [1] |
Disposal Decision Workflow
This diagram illustrates the logical flow for managing 2,4,7-Trinitrofluorenone from identification to final disposal.
Caption: Workflow for the safe disposal of 2,4,7-Trinitrofluorenone waste.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8521, 2,4,7-Trinitrofluoren-9-one. Retrieved from [Link].
-
National Institute of Standards and Technology (n.d.). 2,4,7-Trinitrofluorenone. In NIST Chemistry WebBook. Retrieved from [Link].
-
Global Substance Registration System (n.d.). 2,4,7-TRINITROFLUORENONE. Retrieved from [Link].
-
Greenbook.net (2013). Material Safety Data Sheet. Retrieved from [Link].
-
Northwestern University (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link].
-
University of Groningen (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link].
-
Dartmouth College (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link].
-
Northwestern University (2023). Hazardous Waste Disposal Guide. Retrieved from [Link].
Sources
- 1. 2,4,7-Trinitrofluoren-9-one | C13H5N3O7 | CID 8521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,7-TRINITRO-9-FLUORENONE | 129-79-3 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,4,7-TRINITROFLUOREN-9-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. nswai.org [nswai.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. assets.greenbook.net [assets.greenbook.net]
- 13. 2,4,7-Trinitrofluorenone [webbook.nist.gov]
- 14. GSRS [gsrs.ncats.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
